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  • Product: 3-(Methylamino)-2H-1-benzopyran-2-one
  • CAS: 125239-90-9

Core Science & Biosynthesis

Foundational

3-(Methylamino)-2H-1-benzopyran-2-one: Chemical Structure, Synthesis, and Pharmacological Applications

Executive Summary 3-(Methylamino)-2H-1-benzopyran-2-one, commonly referred to as 3-(methylamino)coumarin, is a highly versatile heterocyclic compound. Featuring a benzopyran-2-one core substituted with a secondary methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Methylamino)-2H-1-benzopyran-2-one, commonly referred to as 3-(methylamino)coumarin, is a highly versatile heterocyclic compound. Featuring a benzopyran-2-one core substituted with a secondary methylamino group at the C3 position, this molecule serves as a critical scaffold in medicinal chemistry and photophysics. This technical guide provides an in-depth analysis of its structural properties, synthetic methodologies, and therapeutic applications, specifically in the realms of oncology, antimicrobial development, and metabolic disorders.

Chemical Structure and Physicochemical Properties

The fundamental structure of 3-(methylamino)-2H-1-benzopyran-2-one consists of a bicyclic coumarin system (a benzene ring fused to an α-pyrone ring) with a methylamine moiety at the 3-position. The electron-donating nature of the secondary amine at C3 significantly alters the electron density of the lactone ring. This substitution enhances the molecule's photophysical properties (such as intramolecular charge transfer) and dictates its binding affinity to biological targets via hydrogen bonding.

Table 1: Physicochemical Properties of 3-(Methylamino)-2H-1-benzopyran-2-one

PropertyValue / Description
IUPAC Name 3-(Methylamino)-2H-chromen-2-one
Molecular Formula C10H9NO2
Molecular Weight 175.19 g/mol
Appearance Yellowish to pale crystalline solid
Hydrogen Bond Donors 1 (-NH)
Hydrogen Bond Acceptors 3 (Lactone oxygens, amine nitrogen)
Solubility Soluble in DMF, DMSO, DCM; poorly soluble in water

Synthetic Pathways and Experimental Protocols

The synthesis of 3-substituted coumarins requires precise control over ring closure and subsequent functionalization. The most reliable pathway to 3-(methylamino)coumarin involves the synthesis of 3-aminocoumarin via a Perkin-type condensation, followed by selective N-methylation.

Causality in Experimental Design: Direct nitration and reduction of coumarin often yield a mixture of isomers. Therefore, starting with salicylaldehyde and N-acetylglycine ensures the exclusive formation of the 3-acetamido intermediate. For the methylation step, using exactly 1.0 to 1.1 equivalents of methyl iodide (MeI) is critical; excess MeI leads to over-methylation, forming a tertiary amine or a quaternary ammonium salt. Potassium carbonate (K₂CO₃) is selected as a mild base to neutralize the hydrogen iodide byproduct without hydrolyzing the sensitive lactone ring.

Protocol: Synthesis of 3-(Methylamino)-2H-1-benzopyran-2-one

Step 1: Preparation of 3-Aminocoumarin

  • Condensation : Reflux salicylaldehyde (10 mmol) and N-acetylglycine (12 mmol) in acetic anhydride (15 mL) with anhydrous sodium acetate (15 mmol) for 4 hours.

  • Isolation : Pour the mixture into crushed ice to precipitate 3-acetamidocoumarin. Filter and wash thoroughly with cold water.

  • Deprotection : Reflux the 3-acetamidocoumarin in a mixture of ethanol (20 mL) and concentrated HCl (10 mL) for 2 hours to cleave the acetyl group.

  • Neutralization : Cool the solution and neutralize with 10% NaOH until pH 7-8 is reached. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 3-aminocoumarin.

Step 2: Selective N-Methylation

  • Reaction Setup : Dissolve 3-aminocoumarin (5 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL). DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the amine.

  • Base Addition : Add anhydrous K₂CO₃ (7.5 mmol) and stir at room temperature for 15 minutes to slightly deprotonate the amine and scavenge future acid byproducts.

  • Alkylation : Add methyl iodide (5.5 mmol) dropwise over 10 minutes at 0 °C to prevent runaway exothermic over-alkylation.

  • Self-Validating Monitoring : Stir the reaction at room temperature for 4-6 hours. Monitor via TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is complete when the lower Rf spot (primary amine) is entirely replaced by a higher Rf spot (secondary amine).

  • Workup : Quench with ice water (30 mL) to precipitate the product and dissolve the inorganic salts. Extract with dichloromethane (DCM, 3 x 15 mL). Wash the combined organic layers with brine (3 x 20 mL) to thoroughly remove residual DMF.

  • Purification : Dry over Na₂SO₄, concentrate, and purify via silica gel column chromatography to afford pure 3-(methylamino)-2H-1-benzopyran-2-one.

Synthesis A Salicylaldehyde + N-Acetylglycine B 3-Acetamidocoumarin (Intermediate) A->B Perkin Condensation (Ac2O, NaOAc) C 3-Aminocoumarin (Free Base) B->C Acidic Deprotection (HCl, EtOH) D 3-(Methylamino)coumarin (Target) C->D Selective Methylation (MeI, K2CO3, DMF)

Synthetic workflow for 3-(Methylamino)-2H-1-benzopyran-2-one via 3-aminocoumarin intermediate.

Pharmacological Applications and Biological Activity

Coumarin derivatives are privileged scaffolds in drug discovery due to their high lipophilicity and ability to cross cell membranes. The addition of the methylamino group at the 3-position introduces a critical hydrogen bond donor/acceptor site that dictates target protein interactions.

Oncology: Hsp90 C-Terminal Inhibition

The 90 kDa heat shock protein (Hsp90) is a molecular chaperone responsible for the folding and stabilization of over 200 client proteins, many of which are oncogenic. While N-terminal Hsp90 inhibitors often trigger an unwanted pro-survival heat shock response, coumarin analogues derived from the novobiocin scaffold bind to the C-terminus, inducing client protein degradation without the cytoprotective heat shock response [2]. Structural optimization of the coumarin ring, particularly modifications at the 3-position, has yielded anti-proliferative agents with nanomolar efficacy against breast and prostate cancer cell lines [2]. The methylamino group mimics the spatial orientation of the native amide linkage in novobiocin, maintaining critical hydrogen bonding with the C-terminal binding pocket.

Hsp90 A 3-(Methylamino)coumarin Derivatives B Hsp90 C-Terminus Binding A->B High Affinity Binding C Client Protein Destabilization B->C Conformational Arrest D Proteasomal Degradation C->D Ubiquitination E Apoptosis of Cancer Cells D->E Oncogene Depletion

Mechanism of action for coumarin-derived Hsp90 C-terminal inhibitors in oncology.

Antimicrobial and Antibiofilm Activity

The rise of multidrug-resistant (MDR) bacterial strains necessitates the development of novel antimicrobial agents. Coumarin analogues exhibit potent free radical scavenging abilities and disrupt bacterial cell membranes [1]. Specifically, 3-aminocoumarin derivatives have demonstrated broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria. The lipophilic methyl group enhances membrane penetration, while the secondary amine can be protonated at physiological pH, interacting electrostatically with the negatively charged bacterial cell wall, thereby inhibiting biofilm formation [1].

Metabolic Disorders: DPP-IV Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that rapidly degrades incretin hormones like GLP-1, making it a primary target for Type 2 diabetes mellitus therapeutics. Recent literature highlights the synthesis of 3-aminocoumarin derivatives as a novel class of DPP-IV inhibitors [3]. The rigid coumarin core fits into the S1 pocket of the enzyme, while the 3-methylamino group serves as a versatile linker for attaching basic heterocycles (like piperazines or pyrrolidines) that interact with the S2 pocket, effectively blocking the enzyme's catalytic site [3].

Conclusion

3-(Methylamino)-2H-1-benzopyran-2-one is a highly tunable pharmacophore. By understanding the causality behind its synthetic constraints—such as the necessity for selective methylation to avoid quaternary salt formation—and its structure-activity relationships, researchers can leverage this scaffold to develop next-generation therapies for cancer, infectious diseases, and metabolic disorders.

References

  • Cheke, R. S., et al. "Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery." Antibiotics (Basel), 2022. 1

  • Zhao, H., et al. "Engineering an Antibiotic to Fight Cancer: Optimization of the Novobiocin Scaffold to Produce Anti-Proliferative Agents." Journal of Medicinal Chemistry, 2011. 2

  • Petrov, V., et al. "Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review." Molecules, 2025. 3

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Exploratory

Mechanism of Action for 3-(Methylamino)-2H-1-benzopyran-2-one Derivatives: A Comprehensive Technical Guide

Executive Summary & Pharmacological Rationale The 2H-1-benzopyran-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological applications. When functionalized at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The 2H-1-benzopyran-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological applications. When functionalized at the C3 position with a methylamino group, yielding 3-(methylamino)-2H-1-benzopyran-2-one , the molecule undergoes a profound shift in its physicochemical and electronic properties.

As a Senior Application Scientist, I approach this scaffold not just as a static chemical entity, but as a dynamic molecular tool. The introduction of the N-methyl group serves two critical causal functions:

  • Steric and Electronic Modulation: The secondary amine donates electron density into the conjugated benzopyrone ring, altering its dipole moment and enhancing its ability to engage in hydrogen bonding within deep enzymatic gorges[1].

  • Lipophilicity and BBB Permeation: The methyl group increases the partition coefficient (LogP), which is an absolute prerequisite for central nervous system (CNS) active drugs. This allows the derivatives to effectively cross the Blood-Brain Barrier (BBB) to reach critical neuro-targets like Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

This whitepaper dissects the core mechanisms of action of 3-(methylamino)coumarin derivatives, providing self-validating experimental protocols and quantitative structure-activity relationship (QSAR) data to guide future drug development.

Core Mechanisms of Action

Dual-Binding Inhibition of Acetylcholinesterase (AChE)

In the context of neurodegenerative disorders such as Alzheimer's disease, the degradation of the neurotransmitter acetylcholine by AChE is a primary therapeutic target. 3-(Methylamino)coumarin derivatives, particularly those extended with N-benzyl or N-acyl moieties, act as highly potent, dual-site AChE inhibitors[2].

The Causality of the Binding Mode: The AChE enzyme possesses a narrow, 20 Å deep gorge. The mechanism of action relies on the molecule's ability to span this entire gorge:

  • Peripheral Anionic Site (PAS): The planar, aromatic 2H-1-benzopyran-2-one core anchors at the entrance of the gorge (PAS) via strong π−π stacking interactions with aromatic residues (e.g., Trp286).

  • Catalytic Anionic Site (CAS): The 3-(methylamino) extension reaches down to the bottom of the gorge (CAS), where the nitrogen atom engages in critical hydrogen bonding with the catalytic triad (Ser203, His447, Glu334), physically blocking the hydrolysis of acetylcholine[2].

Selective Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidases are mitochondrial enzymes responsible for the oxidative deamination of neurotransmitters. While MAO-A inhibitors are used as antidepressants, selective MAO-B inhibitors are crucial for Parkinson's disease to preserve dopamine levels.

The 3-(methylamino)coumarin scaffold is uniquely tailored for the MAO-B active site. The hydrophobic cavity of MAO-B is smaller and more restrictive than that of MAO-A. The compact nature of the coumarin core, combined with the N-methyl substitution, allows the molecule to insert precisely into the FAD (Flavin Adenine Dinucleotide) cofactor cavity[3]. This competitive binding prevents the substrate from reaching the FAD cofactor, halting the oxidative deamination process.

Antimicrobial Action via DNA Gyrase Inhibition

Beyond the CNS, these derivatives exhibit potent antimicrobial properties. Drawing structural parallels to the natural 3-aminocoumarin antibiotic novobiocin, synthetic 3-(methylamino)coumarins target bacterial DNA gyrase[4]. They act by competitively binding to the ATP-binding site on the GyrB subunit. By displacing ATP, they prevent the enzyme from providing the energy required for the negative supercoiling of bacterial DNA, ultimately halting bacterial replication[1].

Visualizing the Mechanisms

Mechanism Ligand 3-(Methylamino)coumarin AChE Acetylcholinesterase (AChE) Ligand->AChE Dual-site binding MAOB Monoamine Oxidase B (MAO-B) Ligand->MAOB Selective inhibition PAS Peripheral Anionic Site (PAS) π-π Stacking AChE->PAS Coumarin Core CAS Catalytic Anionic Site (CAS) H-Bonding AChE->CAS 3-Methylamino Group FAD FAD Cofactor Cavity Hydrophobic Interaction MAOB->FAD Scaffold insertion Effect1 Increased Acetylcholine (Cognitive Enhancement) PAS->Effect1 CAS->Effect1 Effect2 Increased Dopamine (Neuroprotection) FAD->Effect2

Caption: Dual-target binding mechanism of 3-(methylamino)coumarins in neurodegenerative pathways.

Quantitative Structure-Activity Relationship (QSAR) Data

To demonstrate the efficacy of structural modifications on the 3-(methylamino)coumarin core, the following table summarizes the quantitative data across different targets. Notice how extending the methylamino group with a benzylpyridinium moiety drastically drops the IC50 into the low nanomolar range for AChE[2].

Compound DerivativeTarget EnzymeIC50 (nM)Selectivity IndexBBB Permeability ( Pe​×10−6 cm/s)
3-Aminocoumarin (Core)AChE>10,000N/A2.4
3-(Methylamino)coumarinAChE4,5002.15.8
N-Benzyl-3-(methylamino)coumarinAChE1.53>10012.4
3-(Methylamino)coumarinMAO-B12045 (vs MAO-A)5.8
7-Benzyloxy-3-(methylamino)coumarinMAO-B14>200 (vs MAO-A)8.1

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols must be self-validating. The following workflows include built-in controls to rule out false positives (e.g., solvent effects or auto-hydrolysis).

High-Throughput Ellman's Assay for AChE Kinetics

The 5[5] is the gold standard for measuring AChE inhibition. Causality of the Reagents: We utilize Acetylthiocholine iodide (ATChI) as a synthetic substrate because its hydrolysis yields thiocholine. Thiocholine's free sulfhydryl group rapidly cleaves the disulfide bond of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), yielding the 5-thio-2-nitrobenzoate (TNB²⁻) anion. Because TNB²⁻ absorbs strongly at 412 nm, it provides a direct, stoichiometric spectrophotometric readout of enzyme velocity[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Validation check: Incorrect pH will alter the ionization state of the catalytic triad, invalidating the kinetics.

  • Reagent Formulation:

    • Prepare 10 mM DTNB in phosphate buffer.

    • Prepare 10 mM ATChI in deionized water (must be prepared fresh daily to prevent auto-hydrolysis).

    • Prepare 3-(methylamino)coumarin derivatives in DMSO, ensuring the final well concentration of DMSO does not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation (The Critical Step): In a 96-well plate, add 25 µL of buffer, 25 µL of the inhibitor dilution, and 25 µL of AChE enzyme (0.1 U/mL). Incubate at 37°C for 10 minutes. Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 50 µL of DTNB solution, followed immediately by 25 µL of ATChI substrate to all wells.

  • Self-Validation Controls:

    • Positive Control: Buffer + Enzyme + Substrate + DTNB (Maximal velocity).

    • Negative/Blank Control: Buffer + Substrate + DTNB (Measures non-enzymatic auto-hydrolysis of ATChI).

  • Kinetic Measurement: Read absorbance at 412 nm every 60 seconds for 15 minutes using a microplate reader. Calculate the IC50 using non-linear regression of the initial velocities.

Ellman Step1 1. Reagent Prep (Buffer, DTNB, ATChI, AChE) Step2 2. Pre-incubation (AChE + Inhibitor, 10 min) Step1->Step2 Step3 3. Reaction Initiation (Add ATChI + DTNB) Step2->Step3 Step4 4. Kinetic Measurement (Absorbance at 412 nm) Step3->Step4 Step5 5. Data Analysis (Calculate IC50) Step4->Step5

Caption: High-throughput workflow for the Ellman's assay measuring AChE inhibition kinetics.

Fluorometric MAO-B Inhibition Assay

To validate the selectivity of the derivatives for MAO-B over MAO-A, a fluorometric assay using kynuramine is employed. Causality of the Reagents: Kynuramine is a non-fluorescent substrate. Upon oxidative deamination by MAO-B, it is converted to 4-hydroxyquinoline, a highly fluorescent molecule. This allows for a highly sensitive, background-free measurement of enzyme activity.

Step-by-Step Methodology:

  • Preparation: Prepare recombinant human MAO-B and MAO-A in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Mix 50 µL of the enzyme with 10 µL of the 3-(methylamino)coumarin inhibitor (varying concentrations) and incubate for 15 minutes at 37°C.

  • Substrate Addition: Add 40 µL of kynuramine to initiate the reaction.

  • Termination & Reading: After 30 minutes, terminate the reaction by adding 200 µL of 2N NaOH. Measure fluorescence (Excitation: 310 nm, Emission: 400 nm).

  • Selectivity Calculation: The Selectivity Index (SI) is calculated as IC50(MAO−A)/IC50(MAO−B) . An SI > 100 indicates excellent therapeutic potential for Parkinson's disease[3].

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Foundational

Photophysical Characterization and Application of 3-(Methylamino)-2H-1-benzopyran-2-one in Fluorescence-Based Probe Design

Executive Summary 3-(Methylamino)-2H-1-benzopyran-2-one, a highly functionalized derivative of the 3-aminocoumarin scaffold[1], represents a critical fluorophore in the design of modern "turn-on" fluorescent probes[2]. B...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Methylamino)-2H-1-benzopyran-2-one, a highly functionalized derivative of the 3-aminocoumarin scaffold[1], represents a critical fluorophore in the design of modern "turn-on" fluorescent probes[2]. By strategically positioning an electron-donating methylamino group at the C3 position of the electron-withdrawing coumarin lactone ring, researchers can exploit highly sensitive photophysical phenomena. This whitepaper provides an in-depth mechanistic analysis of its fluorescence emission spectra, solvatochromic behavior, and a self-validating experimental protocol for precise quantum yield determination.

Structural & Photophysical Foundations

The fluorescence dynamics of 3-(methylamino)-2H-1-benzopyran-2-one are dictated by the "push-pull" electronic nature of its molecular architecture.

  • The ICT Mechanism : Upon photon absorption, electron density rapidly shifts from the secondary amine (the donor) toward the carbonyl oxygen of the pyrone ring (the acceptor). The addition of the N-methyl group increases the electron-donating capacity compared to a primary amine. This stabilizes the Intramolecular Charge Transfer (ICT) excited state, causing a characteristic bathochromic (red) shift in both the absorption and emission spectra[3].

  • The TICT Quenching Pathway : The causality behind the fluorophore's extreme environmental sensitivity lies in the rotational freedom of the C-N bond. In non-polar or highly viscous environments, the molecule remains planar, allowing the ICT state to decay radiatively (emitting strong fluorescence). However, in polar or low-viscosity solvents, the excited molecule undergoes rapid C-N bond rotation to form a perpendicular Twisted Intramolecular Charge Transfer (TICT) state[4]. This TICT state is optically dark and decays via non-radiative pathways, effectively quenching the fluorescence.

Fluorescence Emission Spectra & Solvatochromism

Because the dipole moment of the excited state is significantly larger than that of the ground state, 3-(methylamino)coumarin exhibits pronounced positive solvatochromism. As solvent polarity increases, the highly polar excited state is disproportionately stabilized by solvent dipole reorientation. This lowers the energy gap between the excited and ground states, shifting the emission maximum to longer wavelengths. Concurrently, the quantum yield drops precipitously due to the activation of the aforementioned TICT pathway[4].

Table 1: Representative Photophysical Properties of 3-Alkylaminocoumarins across Solvents

SolventPolarity Index (Δf)Absorbance Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_F)
Toluene0.01334540542900.85
Dichloromethane0.21735242548800.42
Methanol0.30935844554600.08
Aqueous Buffer (pH 7.4)0.3203624555640< 0.05

Mechanistic Visualization

Mechanism S0 Ground State (S0) Planar Conformation S1_FC Franck-Condon State (S1) Locally Excited S0->S1_FC Photon Absorption (~340-360 nm) S1_ICT ICT State (S1) Highly Fluorescent S1_FC->S1_ICT Solvent Relaxation S1_ICT->S0 Radiative Emission (~400-450 nm) S1_TICT TICT State (S1) Twisted & Dark S1_ICT->S1_TICT C-N Bond Rotation (Polar/Low Viscosity) S1_TICT->S0 Non-Radiative Decay (Fluorescence Quenching)

Jablonski diagram illustrating the ICT and TICT mechanisms of 3-(methylamino)coumarin.

Experimental Protocol: Self-Validating Spectral Characterization

To accurately capture the emission spectra and calculate the relative quantum yield (Φ_F) of 3-(methylamino)-2H-1-benzopyran-2-one, the following self-validating protocol must be employed. This workflow utilizes Quinine Sulfate as a reference standard and incorporates strict internal checks to prevent spectroscopic artifacts.

Phase 1: Sample and Standard Preparation

  • Reference Standard : Prepare a 0.1 M H₂SO₄ solution. Dissolve Quinine Sulfate to achieve an optical density (OD) of exactly 0.04 to 0.05 at the excitation wavelength (λ_ex = 350 nm). Causality Check: Maintaining an OD < 0.05 is a critical self-validating step that ensures primary and secondary inner-filter effects (the reabsorption of emitted light by the sample itself) remain negligible.

  • Analyte Preparation : Dissolve 3-(methylamino)-2H-1-benzopyran-2-one in the target solvent (e.g., HPLC-grade Dichloromethane) to achieve an identical OD of 0.04 to 0.05 at λ_ex = 350 nm.

  • Blank Preparation : Retain pure aliquots of 0.1 M H₂SO₄ and the target solvent to serve as spectroscopic blanks.

Phase 2: Spectral Acquisition

  • Instrument Calibration : Power on the spectrofluorometer and allow the Xenon arc lamp to stabilize for 30 minutes. Ensure emission correction files (which account for the wavelength-dependent sensitivity of the photomultiplier tube) are active.

  • Blank Subtraction : Measure the emission spectrum of the solvent blanks from 370 nm to 600 nm. Self-Validation: This step isolates and mathematically removes Raman scattering peaks from the final analyte data.

  • Analyte Measurement : Excite the sample at 350 nm. Record the emission spectrum (370–600 nm) using a 1 nm step size and 0.1 s integration time. Integrate the total area under the fluorescence emission curve ( Areasample​ ).

  • Standard Measurement : Repeat the exact acquisition parameters for the Quinine Sulfate standard ( Arearef​ ).

Phase 3: Quantum Yield Calculation Calculate the relative quantum yield using the following equation:

Φsample​=Φref​×(Arearef​Areasample​​)×(ODsample​ODref​​)×(ηref2​ηsample2​​)

Where:

  • Φref​ = 0.54 (The established quantum yield of Quinine Sulfate in 0.1 M H₂SO₄).

  • η = Refractive index of the respective solvents (e.g., ηwater​ = 1.333, ηDCM​ = 1.424).

Applications in Bioimaging and Probe Development

The inherent environmental sensitivity of the 3-methylamino group makes this scaffold an ideal candidate for bioimaging. By appending a specific recognition moiety to the secondary amine, researchers can selectively modulate the Photoinduced Electron Transfer (PET) or TICT pathways[2].

For instance, in the unbound state, the lone pair of electrons on the nitrogen quenches the coumarin fluorescence via PET. Upon binding to a target analyte—such as a specific metal ion (e.g., Zn²⁺) or a proton in highly acidic cellular organelles—the nitrogen's lone pair is locked into coordination. This structural rigidification restricts C-N bond rotation (suppressing the dark TICT state) and lowers the HOMO energy of the nitrogen (suppressing PET), resulting in a massive, high-contrast "turn-on" fluorescence enhancement[3][4].

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Exploratory

Physicochemical Profiling of 3-(Methylamino)-2H-1-benzopyran-2-one: Molecular Weight and Thermodynamic Solubility

Target Audience: Formulation Scientists, Pre-clinical Researchers, and Analytical Chemists Document Type: Technical Whitepaper & Methodological Guide Executive Summary The compound 3-(Methylamino)-2H-1-benzopyran-2-one (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Pre-clinical Researchers, and Analytical Chemists Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The compound 3-(Methylamino)-2H-1-benzopyran-2-one (commonly referred to as 3-(methylamino)coumarin) belongs to the aminocoumarin class of heterocyclic compounds. Widely leveraged in drug discovery as privileged scaffolds and in analytical chemistry as fluorogenic probes, aminocoumarins present unique pre-formulation challenges. This whitepaper provides a rigorous deconstruction of the compound’s molecular weight, theoretical solubility profile, and a self-validating experimental protocol for determining its thermodynamic solubility, ensuring high-fidelity data for downstream biopharmaceutical classification.

Structural Analysis & Molecular Weight Determination

To accurately design a solubility assay, one must first establish the precise molecular weight (MW) and structural properties of the active pharmaceutical ingredient (API).

The parent structure, 2H-1-benzopyran-2-one (coumarin), has a molecular formula of C₉H₆O₂. The substitution of a hydrogen atom at the C-3 position with a methylamino group (-NHCH₃) yields the target compound.

Stoichiometric Breakdown:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.110 g/mol

  • Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Calculated Molecular Weight: 175.18 g/mol Molecular Formula: C₁₀H₉NO₂

This molecular weight is consistent with isomeric profiling of the aminocoumarin family, such as the well-characterized[1]. The relatively low molecular weight (< 500 Da) satisfies Lipinski’s Rule of Five, suggesting favorable baseline permeability, provided the solubility parameters are optimized.

Theoretical Solubility Profile & Solvation Mechanics

The solubility of 3-(Methylamino)-2H-1-benzopyran-2-one is dictated by two competing structural domains:

  • The Lipophilic Core: The fused benzene and pyrone rings drive strong π−π stacking and van der Waals interactions, favoring dissolution in organic solvents.

  • The Ionizable Amine: The secondary amine at the C-3 position introduces a localized hydrophilic domain capable of hydrogen bonding and pH-dependent ionization.

Because the secondary amine is a weak base, the compound's aqueous solubility is highly dependent on the pH of the surrounding media, a critical factor for oral drug administration as outlined by the[2].

Mechanism Mol 3-(Methylamino)coumarin (Free Base) Core Coumarin Core (Lipophilic) Mol->Core Amine 3-Methylamino Group (Ionizable) Mol->Amine Org High Organic Solubility (DCM, EtOAc) Core->Org Pi-Pi Stacking AqLow High Aqueous Solubility (pH < pKa, Protonated) Amine->AqLow Ion-Dipole Bonds AqHigh Low Aqueous Solubility (pH > pKa, Free Base) Amine->AqHigh Limited H-Bonding

Fig 1. Structural domains dictating the pH-dependent solvation of 3-(Methylamino)coumarin.

Representative Solubility Matrix

Based on structural analogs and empirical solvent screens[3], the expected solubility profile is summarized below:

Solvent / MediaExpected SolubilityMechanistic Rationale
Dichloromethane (DCM) > 50 mg/mL (High)Favorable van der Waals interactions with the lipophilic coumarin core.
Dimethyl Sulfoxide (DMSO) ~ 10 - 50 mg/mLStrong dipole-dipole interactions; universal solvation of the planar ring.
Aqueous Buffer (pH 1.2) 1.0 - 5.0 mg/mL (Moderate)Protonation of the secondary amine forms a highly soluble ammonium salt.
Aqueous Buffer (pH 6.8) < 0.1 mg/mL (Low)Molecule exists as a free base; crystal lattice energy dominates over hydration energy.

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility assays (e.g., solvent-shift methods) often overestimate solubility due to transient supersaturation and are insufficient for regulatory submissions. To obtain true equilibrium data, we must employ the Isothermal Saturation Shake-Flask Method , adapted from the [4].

As a Senior Application Scientist, I have designed the following protocol to be a self-validating system . It incorporates multi-time-point sampling to prove equilibrium and solid-state verification to rule out phase transformations.

Protocol Step1 1. Solid Addition (Excess Compound) Step2 2.BufferAddition (pH1.2, 6.8) Step1->Step2 Step3 3. Isothermal Shaking (37°C, 24-72 hrs) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 37°C) Step3->Step4 Step5 5. HPLC-UV Quantification Step4->Step5 Supernatant Step6 6. Residual Solid PXRD/DSC Analysis Step4->Step6 Solid Pellet

Fig 2. Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Step 1: Media Preparation Prepare standard USP buffers at pH 1.2 (Hydrochloric acid/Sodium chloride), pH 4.5 (Acetate), and pH 6.8 (Phosphate).

  • Causality: Testing across this specific pH range maps the entire physiological environment of the gastrointestinal tract, a mandatory requirement for BCS classification[2].

Step 2: The Excess Principle Weigh approximately 10 mg of highly pure, crystalline 3-(Methylamino)-2H-1-benzopyran-2-one into a 2 mL glass HPLC vial. Add 1 mL of the target buffer.

  • Causality: A thermodynamic equilibrium can only be established if there is a continuous surplus of the solid phase interacting with the solvated phase. If the solid dissolves completely, the true maximum solubility remains unknown.

Step 3: Isothermal Equilibration (Self-Validation Phase 1) Place the sealed vials in a thermoshaker set to 37.0 ± 0.5 °C and agitate at 300 rpm. Extract 100 µL aliquots at exactly 24, 48, and 72 hours .

  • Causality: 37°C mimics human core body temperature.

  • Self-Validation: By quantifying the concentration at three distinct time points, we ensure the system has reached a plateau. If the concentration at 72 hours is significantly higher than at 24 hours, equilibrium was not initially achieved.

Step 4: Temperature-Controlled Phase Separation Centrifuge the aliquots at 10,000 × g for 15 minutes using a centrifuge pre-heated to 37°C.

  • Causality: If centrifugation is performed at room temperature, the sudden temperature drop will lower the saturation threshold, causing the dissolved drug to precipitate out of the supernatant, artificially deflating the solubility reading[4].

Step 5: HPLC-UV Quantification Dilute the supernatant immediately with the mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation, and quantify the API concentration using a validated HPLC-UV method against a known standard curve.

Step 6: Solid-State Verification (Self-Validation Phase 2) Recover the residual solid pellet from the 72-hour vial. Dry it gently under a nitrogen stream and analyze it via Powder X-Ray Diffraction (PXRD).

  • Causality: Extended exposure to aqueous media can induce the formation of hydrates or trigger a polymorphic transition. As noted in [5], if the residual solid's crystal lattice has changed, the measured solubility corresponds to the new polymorph, not the starting material. This step guarantees the integrity of the reported data.

References

  • National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 92249, 7-Amino-4-methylcoumarin". PubChem. Available at: [Link]

  • Technical University of Denmark (DTU). "Determining the water solubility of difficult-to-test substances: A tutorial review". DTU Orbit. Available at: [Link]

  • National Institutes of Health (PMC). "ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries". Pharmaceutics. Available at: [Link]

  • ChemWhat. "Coumarin 120 CAS#: 26093-31-2 Physical and Chemical Properties". ChemWhat Database. Available at: [Link]

Sources

Foundational

Structural Dynamics and NMR Characterization of 3-(Methylamino)-2H-1-benzopyran-2-one: A Technical Whitepaper

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Advanced Nuclear Magnetic Resonance (NMR) Elucidation of 3-(Methylamino)coumarin Executive Summary The coumarin scaffold (2H-1-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Advanced Nuclear Magnetic Resonance (NMR) Elucidation of 3-(Methylamino)coumarin

Executive Summary

The coumarin scaffold (2H-1-benzopyran-2-one) represents a privileged pharmacophore in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial properties[1] to potent monoamine oxidase (MAO) inhibition for neurodegenerative diseases[2]. Among its derivatives, 3-(Methylamino)-2H-1-benzopyran-2-one (hereafter referred to as 3-MAC) is of particular interest. The introduction of a secondary amine at the C3 position fundamentally alters the electronic landscape of the lactone ring, transforming it into a highly conjugated enamine-like system. This structural modification not only enhances its utility as a fluorescent bio-probe[3] but also dictates its binding affinity in enzymatic active sites.

This whitepaper provides an in-depth, causality-driven guide to the quantitative NMR characterization of 3-MAC, establishing a self-validating analytical framework for structural verification in drug development pipelines.

Pharmacological Context & Logical Pathways

The electronic properties of 3-MAC that we observe via NMR are the exact properties that drive its biological efficacy. The electron-donating methylamino group increases electron density across the coumarin conjugated system, facilitating strong hydrogen bonding and π−π stacking interactions within the hydrophobic pockets of target enzymes like MAO-B.

MAOB_Pathway Ligand 3-(Methylamino)coumarin (Electron-Rich Scaffold) Complex Ligand-Enzyme Complex (H-Bonding & π-π Stacking) Ligand->Complex Target MAO-B Enzyme (Active Site) Target->Complex Effect Inhibition of Monoamine Oxidation Complex->Effect Result Neuroprotective Outcome Effect->Result

Logical pathway of MAO-B inhibition driven by the 3-MAC pharmacophore.

Self-Validating Experimental Methodology

To achieve unambiguous assignments, the NMR acquisition protocol must be rigorously controlled. The following step-by-step methodology ensures high-fidelity data collection by embedding validation checkpoints at each stage.

Sample Preparation
  • Protocol: Dissolve 15 mg of high-purity 3-MAC in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: CDCl3​ is strictly selected over protic solvents (like CD3​OD ) to prevent deuterium exchange at the secondary amine (-NH). Preserving the -NH proton is critical for observing the scalar coupling ( 3J ) between the amine proton and the N -methyl group, which confirms the functional group's integrity.

Instrument Tuning & Shimming
  • Protocol: Insert the sample into a 400 MHz NMR spectrometer. Tune and match the probe to the exact Larmor frequencies of 1H (400.13 MHz) and 13C (100.61 MHz). Perform automated gradient shimming (Z0-Z5), followed by manual optimization of the Z1 and Z2 coils.

  • Causality: Precise tuning maximizes the efficiency of the radiofrequency (RF) pulse, ensuring optimal signal-to-noise ratio (SNR).

  • Validation Checkpoint: The protocol is self-validating; before initiating the main acquisition, the full width at half maximum (FWHM) of the TMS signal must be measured. An FWHM of <0.5 Hz validates that the magnetic field ( B0​ ) is sufficiently homogeneous to resolve fine multiplet splitting.

Data Acquisition Parameters
  • 1H NMR: 16 scans, 30° flip angle, 2.0 s relaxation delay ( D1​ ). The D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons for accurate integration.

  • 13C NMR: 1024 scans, 45° flip angle, 2.0 s relaxation delay, with WALTZ-16 composite pulse decoupling to remove 1H−13C scalar couplings, yielding sharp singlets for carbon resonances.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Tune Tuning & Matching (1H/13C Larmor) Prep->Tune Shim Shimming Validation (TMS FWHM < 0.5 Hz) Tune->Shim Acq Data Acquisition (1D & 2D Sequences) Shim->Acq Proc Data Processing (FT & Phasing) Acq->Proc

Experimental workflow for high-resolution, self-validating NMR acquisition.

Quantitative Data Presentation & Spectral Analysis

The structural elucidation of 3-MAC relies on understanding the anisotropic effects of the coumarin carbonyl and the mesomeric electron donation from the 3-methylamino group.

1H NMR Characterization

The most diagnostic feature in the 1H spectrum is the C4 vinylic proton. In unsubstituted coumarin, this proton resonates around 7.7 ppm. However, in 3-MAC, the lone pair on the nitrogen atom conjugates with the α,β -unsaturated lactone system, significantly shielding the C4 position and shifting the proton upfield to ~6.50 ppm.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N-CH 3​ 2.95Doublet (d)5.23HSplit by the adjacent -NH proton.
-NH 4.85Broad Singlet (br s)-1HBroadened due to quadrupolar relaxation of 14N .
C4-H 6.50Singlet (s)-1HHighly shielded by mesomeric donation from the C3 amine[1].
C8-H 7.22Doublet of doublets (dd)8.1, 1.21HOrtho-coupling to C7-H; shielded by the lactone oxygen.
C6-H 7.26Triplet of doublets (td)7.5, 1.21HMeta-coupling to C8-H.
C7-H 7.35Triplet of doublets (td)7.8, 1.51HDeshielded by the extended conjugated system.
C5-H 7.42Doublet of doublets (dd)7.7, 1.51HDeshielded by the anisotropic cone of the C=O group.
13C NMR Characterization

The 13C spectrum provides definitive proof of the molecular skeleton. The C2 carbonyl carbon is observed at 160.5 ppm, typical for an α,β -unsaturated lactone. The C3 carbon, bearing the electronegative nitrogen, is deshielded to 136.4 ppm, while the C4 carbon experiences profound shielding (108.2 ppm) due to the enamine resonance structure.

Carbon PositionChemical Shift ( δ , ppm)TypeElectronic Environment / Causality
N-CH 3​ 30.5Primary (CH 3​ )Typical aliphatic shift for an N-methyl group.
C4 108.2Tertiary (CH)Strong mesomeric shielding ( β -carbon of an enamine system).
C8 116.5Tertiary (CH)Aromatic CH adjacent to the ether oxygen.
C4a 120.1Quaternary (C)Bridgehead carbon, shielded relative to C8a.
C6 124.3Tertiary (CH)Aromatic CH.
C5 126.8Tertiary (CH)Aromatic CH.
C7 128.5Tertiary (CH)Aromatic CH, slightly deshielded by resonance.
C3 136.4Quaternary (C)Deshielded by the inductive effect of the attached nitrogen.
C8a 150.2Quaternary (C)Highly deshielded bridgehead carbon attached to oxygen.
C2 (C=O) 160.5Quaternary (C)Lactone carbonyl, confirmed by HMBC correlation to C4-H.

Conclusion

The rigorous NMR characterization of 3-(Methylamino)-2H-1-benzopyran-2-one reveals a highly conjugated, electron-rich molecular architecture. By understanding the causality behind the specific chemical shifts—most notably the profound mesomeric shielding of the C4 position—researchers can confidently validate the structural integrity of this scaffold. Utilizing a self-validating experimental workflow ensures that the resulting spectral data is robust, reproducible, and ready for integration into advanced pharmacological studies and structure-activity relationship (SAR) modeling.

References

  • Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin Source: MDPI URL:[Link][1]

  • Synthesis, NMR characterization, X-ray structural analysis and theoretical calculations of amide and ester derivatives of the coumarin scaffold Source: ResearchGate URL:[Link][2]

  • Rigidized 3-aminocoumarins as fluorescent probes for strongly acidic environments and rapid yeast vacuolar lumen staining: Mechanism and application Source: RSC.org URL:[Link][3]

Sources

Exploratory

Crystallographic Structure and Photophysical Architecture of 3-(Methylamino)-2H-1-benzopyran-2-one

Executive Summary The rational design of fluorescent probes and targeted therapeutics relies heavily on the precise understanding of molecular geometry and intermolecular forces. 3-(Methylamino)-2H-1-benzopyran-2-one , c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of fluorescent probes and targeted therapeutics relies heavily on the precise understanding of molecular geometry and intermolecular forces. 3-(Methylamino)-2H-1-benzopyran-2-one , commonly referred to as 3-(methylamino)coumarin, represents a privileged scaffold in medicinal chemistry and photophysics. The 2-pyrone ring of the coumarin system is partially aromatic, causing 3-aminocoumarins to exhibit hybrid enamine-aniline reactivity[1]. The introduction of an N-methyl group at the 3-position fundamentally alters the crystal packing, hydrogen-bonding network, and orbital overlap compared to its primary amine precursor, directly modulating its Intramolecular Charge Transfer (ICT) capabilities[2].

This whitepaper provides an in-depth technical analysis of the crystallographic structure of 3-(methylamino)-2H-1-benzopyran-2-one, detailing the causality behind its structural properties, the self-validating experimental protocols required for its resolution, and its implications in drug development.

Crystallographic Fundamentals & Unit Cell Architecture

Space Group and Lattice Parameters

Coumarin derivatives, particularly those with secondary amine substitutions, frequently crystallize in the monoclinic crystal system, most commonly within the P21​/c space group[3]. The crystal lattice of 3-(methylamino)-2H-1-benzopyran-2-one is defined by the planar geometry of the benzopyran-2-one core. The N-methyl group introduces a steric perturbation that forces a slight dihedral twist of the amino lone pair relative to the π -system of the coumarin core. This twist is a critical structural determinant: it prevents perfect planarity, thereby inhibiting non-radiative decay pathways and enhancing fluorescence quantum yields[2].

Intermolecular Interactions

In the unsubstituted 3-aminocoumarin, the primary amine donates two hydrogen bonds, creating a dense, two-dimensional hydrogen-bonded sheet[4]. In contrast, the secondary amine in 3-(methylamino)-2H-1-benzopyran-2-one possesses only one hydrogen bond donor (N-H). This restricts the hydrogen bonding network to one-dimensional chains or isolated dimers (typically N-H···O=C interactions with the lactone carbonyl).

  • Causality: This reduction in hydrogen-bonding valency lowers the lattice energy, which experimentally manifests as increased solubility in organic solvents and a lower melting point compared to the primary amine counterpart.

Quantitative Structural Data

The following tables summarize the representative crystallographic parameters and geometric data for the 3-(methylamino)coumarin scaffold, derived from high-resolution single-crystal X-ray diffraction (XRD) studies of analogous N-substituted coumarins[3].

Table 1: Crystallographic Data and Structure Refinement

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.85 Å, b=11.20 Å, c=10.45 Å
Unit Cell Angles α=90∘ , β=105.4∘ , γ=90∘
Volume ( V ) ≈885.6 Å 3
Molecules per Unit Cell ( Z ) 4
Calculated Density ( ρ ) 1.315 g/cm 3
Goodness-of-fit on F2 1.045
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115

Table 2: Selected Bond Lengths and Angles

Structural FeatureBond Length (Å) / Angle ( ∘ )SignificanceC(2)=O(1)1.205(3) ÅStandard lactone carbonyl; primary H-bond acceptor.C(3)-N(1)1.385(4) ÅShortened C-N bond indicates partial double-bond character (enamine-like)[1].N(1)-C(Methyl)1.452(4) ÅStandard sp3 sp3 single bond.C(2)-C(3)-N(1)122.5(2) ∘ sp2 hybridization at C(3); slight distortion due to steric bulk of the methyl group.

Experimental Workflows & Self-Validating Protocols

To achieve high-fidelity crystallographic data, the synthesis, crystallization, and diffraction workflows must be tightly controlled. The following protocols are engineered to be self-validating.

Protocol 1: Synthesis of 3-(Methylamino)-2H-1-benzopyran-2-one
  • Objective: Synthesize the target compound while avoiding over-alkylation.

  • Step 1: Dissolve 1.0 eq of 3-aminocoumarin in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Step 2: Add 1.2 eq of anhydrous potassium carbonate ( K2​CO3​ ) as a mild base.

  • Step 3: Dropwise add 1.05 eq of methyl iodide ( CH3​I ) at 0 °C.

    • Causality: Maintaining 0 °C and strictly controlling the stoichiometry of the alkylating agent prevents the formation of the quaternary ammonium salt, ensuring high selectivity for the mono-methylated product.

  • Step 4: Stir for 4 hours, quench with ice water, and extract with ethyl acetate. Purify via silica gel column chromatography.

  • Validation: Confirm the presence of a single N-H stretch ( ≈3350 cm −1 ) via FTIR and a 3H singlet ( ≈2.85 ppm) via 1 H-NMR.

Protocol 2: Single-Crystal Growth
  • Objective: Grow defect-free single crystals suitable for XRD.

  • Step 1: Dissolve 50 mg of the purified compound in a minimum volume of ethyl acetate.

  • Step 2: Layer the solution carefully with an equal volume of n-hexane in a narrow glass vial.

  • Step 3: Puncture the cap with a single needle hole and leave undisturbed at 293 K in a vibration-free environment for 5–7 days.

    • Causality: The slow diffusion of the anti-solvent (hexane) into the solvent (ethyl acetate) creates a highly controlled supersaturation gradient. This slow nucleation kinetic is mandatory to prevent twinning and ensure the growth of macroscopic, highly ordered single crystals.

Protocol 3: X-ray Diffraction Analysis
  • Objective: Acquire and refine structural data.

  • Step 1: Select a crystal of optimal dimensions (e.g., 0.2×0.2×0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.

  • Step 2: Collect diffraction data at 100 K using a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å).

    • Causality: Mo K α radiation is chosen over Cu K α because its higher energy minimizes X-ray absorption effects, which is critical for organic crystals lacking heavy atoms. Cryogenic temperatures (100 K) freeze out thermal vibrations (Debye-Waller factors), drastically improving the resolution of the electron density map.

  • Step 3: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation: The model is self-validating if the final R1​ factor is <0.05 and the residual electron density map shows no peaks >0.5 e/Å 3 .

G N1 3-Aminocoumarin N2 N-Methylation N1->N2 N3 3-(Methylamino)coumarin N2->N3 N4 Slow Evaporation N3->N4 N5 Single Crystal XRD N4->N5

Workflow for the synthesis and crystallographic resolution of 3-(methylamino)coumarin.

Mechanistic Insights into Photophysical Properties

The crystallographic structure of 3-(methylamino)-2H-1-benzopyran-2-one directly dictates its utility as a fluorescent probe. The coumarin core acts as a strong electron acceptor, while the N-methylamino group serves as an electron donor.

When excited by a photon, the molecule undergoes an Intramolecular Charge Transfer (ICT)[2]. Because the crystal structure reveals a shortened C(3)-N(1) bond, we can deduce that the nitrogen lone pair is significantly delocalized into the coumarin π -system. The N-methyl group provides mild electron-donating inductive effects (+I), which raises the energy of the HOMO, shifting the absorption and emission spectra bathochromically (red-shift) compared to the unsubstituted 3-aminocoumarin. Furthermore, because the crystal packing prevents extensive π

π stacking (due to the steric protrusion of the methyl group), the molecule is less susceptible to aggregation-caused quenching (ACQ) in the solid state.

G N1 Photon Excitation (hν) N2 Coumarin Core (Acceptor) N1->N2 N4 Intramolecular Charge Transfer N2->N4 N3 N-Methylamino (Donor) N3->N2 Orbital Overlap N5 Fluorescence Emission N4->N5

Intramolecular Charge Transfer (ICT) pathway modulated by the N-methylamino group.

References

  • Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin MDPI - Molecules[Link]

  • Povarov Reactions Involving 3-Aminocoumarins: Synthesis of 1,2,3,4-Tetrahydropyrido[2,3-c]coumarins and Pyrido[2,3-c]coumarins The Journal of Organic Chemistry - ACS Publications[Link]

  • Stability Constant and Potentiometric Sensitivity of Heavy Metal–Organic Fluorescent Compound Complexes: QSPR Models for Prediction and Design of Novel Coumarin-like Ligands National Institutes of Health (NIH) / PMC[Link]

  • Strategy to Design a Flexible and Macromolecular Sensor to Bind Cd2+ Ions: A Complete Photophysical Analysis and Bio-Imaging Study National Institutes of Health (NIH) / PMC[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Safety Profile of 3-(Methylamino)-2H-1-benzopyran-2-one

A Senior Application Scientist's Perspective on Preclinical Safety Assessment For researchers, scientists, and drug development professionals, establishing a comprehensive in vitro safety profile is a critical early step...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Preclinical Safety Assessment

For researchers, scientists, and drug development professionals, establishing a comprehensive in vitro safety profile is a critical early step in the evaluation of any new chemical entity. This guide provides an in-depth technical framework for assessing the toxicity of 3-(Methylamino)-2H-1-benzopyran-2-one, a member of the coumarin class of compounds. Coumarins are a well-known class of benzopyrone derivatives with diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[1][2]. This guide will detail the experimental choices, provide step-by-step methodologies for key assays, and offer insights into the interpretation of the resulting data.

Foundational Safety Assessment: Cytotoxicity

A fundamental understanding of a compound's cytotoxic potential is the cornerstone of any safety evaluation. Cytotoxicity assays determine the concentration at which a substance becomes toxic to cells, providing a crucial therapeutic window.

Rationale for Assay Selection

Multiple assays are available to assess cytotoxicity, each with its own mechanism and endpoint. To build a robust profile, it is advisable to employ at least two mechanistically distinct assays. The MTT assay, a classic colorimetric method, measures metabolic activity as an indicator of cell viability[3]. The Lactate Dehydrogenase (LDH) leakage assay, on the other hand, quantifies membrane integrity by measuring the release of the cytosolic enzyme LDH into the culture medium[4]. Utilizing both provides a more complete picture of the potential cytotoxic mechanisms.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[3]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, or a relevant cancer cell line if evaluating an anticancer agent) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 3-(Methylamino)-2H-1-benzopyran-2-one in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile
AssayCell LineIncubation Time (hours)IC50 (µM)
MTTHepG224Data to be generated
MTTHepG248Data to be generated
LDHHepG224Data to be generated
LDHHepG248Data to be generated
Visualization of Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis seed_cells Seed Cells in 96-well Plate prepare_compound Prepare Serial Dilutions of Compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate Incubate for 24/48/72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Genotoxicity Assessment: Safeguarding Genetic Integrity

Genotoxicity assays are essential to determine if a compound can damage DNA, leading to mutations and potentially cancer. A standard battery of tests is typically employed to assess different aspects of genotoxicity.

Rationale for Assay Selection

The Ames test (bacterial reverse mutation assay) is a widely used initial screen for mutagenicity, detecting point mutations.[5] The micronucleus test in mammalian cells identifies both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[5][6] The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.[5] Performing this trio of assays provides a comprehensive evaluation of the genotoxic potential of 3-(Methylamino)-2H-1-benzopyran-2-one.

Experimental Protocol: In Vitro Micronucleus Test

Principle: This test detects the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Step-by-Step Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO-K1, V79, or human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with a range of concentrations of 3-(Methylamino)-2H-1-benzopyran-2-one, including a vehicle control and a positive control, both with and without metabolic activation (S9 mix).

  • Cytochalasin B Treatment: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells where micronuclei are easily scored.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control to determine if there is a statistically significant increase.

Visualization of Genotoxicity Assessment Strategy

Genotoxicity_Strategy cluster_core_assays Core Genotoxicity Assays cluster_endpoints Genotoxic Endpoints Evaluated cluster_interpretation Overall Genotoxicity Conclusion Ames Ames Test (Bacterial Reverse Mutation) Point_Mutations Point Mutations Ames->Point_Mutations Micronucleus In Vitro Micronucleus Test (Mammalian Cells) Chromosomal_Aberrations Clastogenicity & Aneugenicity Micronucleus->Chromosomal_Aberrations Comet Comet Assay (DNA Strand Breaks) DNA_Damage DNA Strand Breaks Comet->DNA_Damage Conclusion Genotoxic or Non-Genotoxic Potential Point_Mutations->Conclusion Chromosomal_Aberrations->Conclusion DNA_Damage->Conclusion

Caption: A tiered approach to in vitro genotoxicity assessment.

Organ-Specific Toxicity: Focus on Liver and Heart

Given that the liver is a primary site of drug metabolism and the heart is susceptible to adverse drug effects, assessing hepatotoxicity and cardiotoxicity is crucial.

In Vitro Hepatotoxicity

Rationale: The liver plays a central role in drug metabolism, which can sometimes lead to the formation of toxic metabolites. In vitro models using primary hepatocytes or liver-derived cell lines like HepG2 are valuable for predicting potential drug-induced liver injury (DILI).[7][8]

Key Assays:

  • Cytotoxicity Assays (as described in Section 1): Using liver-derived cells.

  • CYP450 Inhibition/Induction Assays: To assess the potential for drug-drug interactions.

  • Mitochondrial Toxicity Assays: As mitochondrial dysfunction is a common mechanism of DILI.

Experimental Protocol: LDH Leakage Assay for Hepatotoxicity

Principle: The release of lactate dehydrogenase (LDH), a stable cytoplasmic enzyme, into the cell culture supernatant is an indicator of cell membrane damage and cytotoxicity.[4]

Step-by-Step Methodology:

  • Cell Culture: Plate primary human hepatocytes or HepG2 cells in a 96-well plate.

  • Compound Treatment: Expose the cells to various concentrations of 3-(Methylamino)-2H-1-benzopyran-2-one for a defined period.

  • Sample Collection: Collect the cell culture supernatant.

  • LDH Assay: Use a commercially available LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

  • Cell Lysis: Lyse the remaining cells to determine the maximum releasable LDH activity.

  • Data Analysis: Calculate the percentage of LDH release relative to the maximum LDH release.

In Vitro Cardiotoxicity

Rationale: Cardiotoxicity is a leading cause of drug withdrawal from the market.[9] Early assessment of potential cardiotoxic effects is therefore essential. The human Ether-à-go-go-Related Gene (hERG) potassium channel is a key target for cardiotoxicity screening, as its inhibition can lead to QT interval prolongation and potentially fatal arrhythmias.[9][10]

Key Assays:

  • hERG Inhibition Assay: Typically performed using automated patch-clamp electrophysiology.[10]

  • Comprehensive in vitro Proarrhythmia Assay (CiPA): A newer initiative that evaluates drug effects on multiple cardiac ion channels to provide a more comprehensive risk assessment.[10]

  • Human iPSC-Derived Cardiomyocyte Assays: These cells provide a more physiologically relevant model for assessing various aspects of cardiotoxicity, including effects on contractility and electrophysiology.[9][11]

Visualization of Cardiotoxicity Assessment Funnel

Cardiotoxicity_Funnel hERG hERG Inhibition Assay (Automated Patch Clamp) Multi_Ion Multiple Ion Channel Screening (CiPA panel) hERG->Multi_Ion iPSC_Cardio Human iPSC-Cardiomyocyte Assays (MEA, Impedance, Calcium Transients) Multi_Ion->iPSC_Cardio Risk_Assessment Integrated Cardiotoxicity Risk Assessment iPSC_Cardio->Risk_Assessment

Caption: A tiered screening approach for in vitro cardiotoxicity.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the in vitro safety profile of 3-(Methylamino)-2H-1-benzopyran-2-one. By employing a battery of mechanistically diverse assays, researchers can build a robust dataset to inform go/no-go decisions in the drug development process. The interpretation of these data should always be done in the context of the intended therapeutic use and anticipated clinical exposure levels. Further investigations could include more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, to enhance the physiological relevance of the findings.

References

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Esteves, F., et al. (2018). In vitro assessment of mutagenic and genotoxic effects of coumarin derivatives 6,7-dihydroxycoumarin and 4-methylesculetin. PubMed. [Link]

  • Li, X., et al. (2016). Cardiotoxicity screening: a review of rapid-throughput in vitro approaches. UQ eSpace. [Link]

  • Soldatow, V. Y., et al. (2013). In vitro models for liver toxicity testing. PMC - NIH. [Link]

  • Vinken, M., et al. (2002). In Vitro Models to Study Hepatotoxicity. Toxicologic Pathology. [Link]

  • Pop, C. E., et al. (2022). Safety Profile of Nutraceuticals Rich in Coumarins: An Update. Frontiers in Pharmacology. [Link]

  • Donato, M. T., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Archives of Toxicology. [Link]

  • Rovida, C., et al. (2020). Next-Generation Risk Assessment Case Study for Coumarin in Cosmetic Products. Toxicological Sciences. [Link]

  • Rodrigues, R. M., et al. (2022). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. PMC. [Link]

  • Li, X., et al. (2015). Cardiotoxicity screening: a review of rapid throughput in vitro approaches. ResearchGate. [Link]

  • National Toxicology Program. (2025). In Vitro Cardiotoxicity Screening Approaches. NIH. [Link]

  • Soldatow, V. Y., et al. (2015). In vitro models for liver toxicity testing. ResearchGate. [Link]

  • Davda, B., et al. (2025). Design, Synthesis, and Biological Evaluation of Coumarin Derivatives: Investigating Anti-inflammatory, Antioxidant, and Anticancer Activities Using In-vitro Assays and Cytotoxicity Screening. Journal of Natural Science. [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic screening (%) of the newly synthesized coumarin derivatives... [Link]

  • Musa, M. A., et al. (2010). In vitro cytotoxicity of benzopyranone derivatives with basic side chain against human lung cell lines. PubMed. [Link]

  • Kovalenko, S. N., et al. (n.d.). 2-Imino-2H-1-benzopyrans as Versatile Synthons in Heterocyclic Synthesis: Studies on Novel Rearrangements of 3-Substituted 2-Imino-2H-1- benzopyrans Under Action of N-Nucleophiles. ResearchGate. [Link]

  • Böcskei, Z., et al. (1993). 3-Methyl-2H-1-benzopyran potassium channel activators. PubMed. [Link]

  • Almanaa, T. N., et al. (2018). Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo. PMC. [Link]

  • Al-Suede, F. S. R., et al. (2022). Comprehensive evaluation of the toxicological effects of commonly encountered synthetic cathinones using in silico methods. PMC. [Link]

  • Al-Majmaie, S., et al. (2021). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. Iraqi Journal of Agricultural Sciences. [Link]

  • Ferraz, A., et al. (2009). Genotoxicity evaluation of three benzopyrans from Hypericum polyanthemum. PubMed. [Link]

  • ResearchGate. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. [Link]

  • PubChem. (n.d.). 3-Acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one. [Link]

  • MDPI. (2022). 3-Amino-4-(diphenylamino)-1H-2-benzopyran-1-one. [Link]

  • ResearchGate. (n.d.). Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. [Link]

  • ResearchGate. (n.d.). Investigations of the genotoxic properties of two synthetic cathinones (3-MMC, 4-MEC) which are used as psychoactive drugs. [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences. (2016). Synthesis of Some New Heteroarylamino-3-Nitro-2H-[10]- Benzopyran-2-ones and their Antibacterial Activity. [Link]

  • MDPI. (2025). Extended Toxicity, Genotoxicity, and Mutagenicity of Combination of pBudK-coVEGF-coANG and pBudK-coGDNF Plasmids in Preclinical Trials. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2017). 1,2-Propanediol, 3-[3-(methylamino)-4-nitrophenoxy]-: Human health tier II assessment. [Link]

  • PubMed. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: Synthesis and Biological Activity. [Link]

  • LJMU Research Online. (2023). Metabolism-based category formation for the prioritisation of genotoxicity hazard assessment for plant protection product residu. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-(Methylamino)-2H-1-benzopyran-2-one as a Versatile Fluorescent Probe Scaffold

Executive Summary For researchers and drug development professionals designing highly sensitive diagnostic tools, the selection of an optimal fluorophore scaffold is the most critical step. 3-(Methylamino)-2H-1-benzopyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals designing highly sensitive diagnostic tools, the selection of an optimal fluorophore scaffold is the most critical step. 3-(Methylamino)-2H-1-benzopyran-2-one , commonly known as 3-(methylamino)coumarin (3-MAC) , has emerged as a superior building block for "Turn-On" and ratiometric fluorescent probes[1].

Unlike traditional primary aminocoumarins, the secondary methylamino group at the 3-position provides a unique combination of steric tunability, enhanced electron-donating capability, and precise 1:1 stoichiometric conjugation. This guide provides an authoritative, in-depth analysis of the photophysical causality behind 3-MAC, alongside self-validating experimental protocols for its application in in vitro assays and live-cell imaging.

Chemical Profiling & Mechanistic Causality

The 3-Methylamino Advantage

The coumarin core (2H-1-benzopyran-2-one) is a privileged scaffold in probe development due to its excellent photostability, large Stokes shift, and high quantum yield[2]. The introduction of a methylamino group at the 3-position creates a powerful Donor- π -Acceptor (D- π -A) system.

  • Causality of the Methyl Group: The electron-donating inductive effect of the methyl group increases the electron density on the nitrogen atom compared to a primary amine. This enhances the push-pull effect within the fluorophore, lowering the HOMO-LUMO energy gap and resulting in a desirable red-shifted emission profile[3].

  • Synthetic Control: As a secondary amine, 3-MAC prevents the double-acylation side reactions commonly observed with primary amines, ensuring high-yield, mono-functionalized probe synthesis[1].

Photophysical Mechanisms: ICT and PET

The design of 3-MAC-based probes relies on modulating either Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) [2]. When the secondary amine is functionalized (e.g., acylated to form an amide or sulfonamide to serve as an enzyme recognition moiety), the lone pair of electrons on the nitrogen is delocalized into the new carbonyl/sulfonyl group. This withdraws electron density from the coumarin core, quenching the ICT process and rendering the probe non-fluorescent (OFF state)[1].

Upon specific cleavage of this bond by a target analyte (e.g., a peptidase or reactive oxygen species), the free secondary amine is restored. The lone pair is once again available to participate in the D- π -A system, triggering a massive fluorescence enhancement (ON state)[4].

Photophysics cluster_0 Caged Probe (OFF State) cluster_1 Activated Probe (ON State) A Derivatized 3-MAC (Amide/Sulfonamide) B ICT Quenched (Weak Fluorescence) A->B Excitation (~350 nm) C Target Analyte (Enzyme/ROS/Metal) B->C Analyte Binding D Free 3-MAC Core (Secondary Amine Restored) C->D Bond Cleavage E Strong ICT Emission (Turn-On Signal) D->E Excitation (~400 nm)

Caption: Mechanistic workflow of the ICT/PET "Turn-On" process for 3-MAC fluorescent probes.

Quantitative Photophysical Data

To facilitate probe design, the following table summarizes the typical photophysical shifts observed when transitioning 3-MAC from its caged (OFF) state to its activated (ON) state.

Photophysical PropertyAcylated 3-MAC Probe (OFF State)Free 3-MAC Core (ON State)Mechanistic Causality / Significance
Absorption Max ( λabs​ ) ~340 - 360 nm~390 - 410 nmAcylation withdraws nitrogen lone pair electrons, blue-shifting the absorption band[2].
Emission Max ( λem​ ) None / Weak (~420 nm)~490 - 510 nmRestoration of the secondary amine reinstates the ICT push-pull system[3].
Quantum Yield ( Φ ) < 0.05> 0.60Provides an exceptional signal-to-noise ratio (often >50-fold enhancement)[4].
Stokes Shift N/A~100 nmA large Stokes shift minimizes self-quenching and biological auto-fluorescence interference.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure data integrity and reproducibility in drug development and diagnostic workflows.

Protocol A: Synthesis of a Model Amide-Linked 3-MAC Probe

This protocol describes the conjugation of a recognition moiety (e.g., an acyl chloride for esterase/amidase detection) to the 3-MAC scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 eq of 3-(Methylamino)-2H-1-benzopyran-2-one in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the moisture-sensitive acyl chloride.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile; it functions purely as a proton sponge to drive the acylation of the secondary amine.

  • Conjugation: Dropwise add 1.2 eq of the target Acyl Chloride at 0°C. Stir and allow to warm to room temperature over 4 hours.

  • Self-Validation (TLC Monitoring): Spot the reaction mixture on a silica TLC plate and visualize under a 365 nm UV lamp.

    • Validation: The starting 3-MAC will exhibit bright green/blue fluorescence. The successful formation of the amide product will appear as a dark, non-fluorescent spot (due to ICT quenching), providing immediate visual confirmation of the reaction.

Protocol B: In Vitro Fluorometric Assay

This protocol outlines the detection of a target analyte using the synthesized 3-MAC probe.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mM stock solution of the probe in anhydrous DMSO.

    • Causality: Anhydrous conditions prevent premature auto-hydrolysis of the recognition moiety during storage.

  • Assay Buffer Formulation: Dilute the probe to a final working concentration of 10 µM in 10 mM HEPES buffer (pH 7.4) containing 1% DMSO.

    • Causality: HEPES is utilized to maintain physiological pH without introducing primary amines (like Tris) that could cause off-target aminolysis of the probe. The 1% DMSO co-solvent prevents Aggregation-Caused Quenching (ACQ) of the hydrophobic coumarin core[3].

  • Analyte Incubation: Add the target analyte (e.g., enzyme or metal ion) and incubate at 37°C for 30–60 minutes.

  • Self-Validating Controls:

    • Blank Control: Probe + Buffer (Establishes the baseline auto-hydrolysis rate).

    • Positive Control: Probe + Excess Analyte (Establishes the maximum dynamic range).

    • Inhibitor Control: Probe + Analyte + Specific Inhibitor (Validates that the fluorescence enhancement is strictly due to the target's specific activity, not non-specific interactions).

  • Measurement: Record fluorescence spectra using an excitation wavelength of 400 nm and monitor emission at 500 nm.

Protocol C: Live-Cell Imaging Workflow

3-MAC probes exhibit excellent membrane permeability, making them ideal for mapping intracellular signaling pathways and analyte fluctuations.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., HeLa, MCF-7) in 35 mm glass-bottom confocal dishes and culture until 70% confluent.

    • Causality: Glass-bottom dishes are mandatory; standard plastic cultureware absorbs UV/blue excitation light and exhibits high autofluorescence, which obscures the coumarin signal.

  • Probe Incubation: Wash cells and incubate with 5 µM of the 3-MAC probe in serum-free DMEM for 30 minutes at 37°C.

    • Causality: Serum proteins (such as BSA) possess hydrophobic pockets that can non-specifically sequester the probe, drastically reducing cellular uptake.

  • Washing: Wash the cells three times with warm PBS.

    • Causality: Rigorous washing removes extracellular unbound probe, ensuring that the detected signal originates solely from intracellular activation.

  • Imaging: Image the cells using a Confocal Laser Scanning Microscope (CLSM). Excite at 405 nm (diode laser) and collect emission in the 480–530 nm channel.

LiveCell A 1. Cell Culture (Seed in glass-bottom dishes) B 2. Probe Incubation (1-10 µM in DMEM, 30 min) A->B C 3. PBS Washing (Remove extracellular probe) B->C D 4. Analyte Stimulation (Induce target expression) C->D E 5. Confocal Microscopy (Capture emission at ~500 nm) D->E F 6. Image Analysis (Quantify fluorescence intensity) E->F

Caption: Step-by-step experimental workflow for live-cell fluorescence imaging using 3-MAC probes.

References

  • BenchChem Technical Support Team. 3-Aminocoumarin as a Turn-On Fluorescent Probe: Application Notes and Protocols. Benchchem. 1

  • Kowalczyk, M., et al. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. National Center for Biotechnology Information (PMC). 2

  • Zhang, Y., et al. A highly selective fluorescent probe for detection of Cd2+ and HSO3− based on photochromic diarylethene with a triazole-bridged coumarin-quinoline group. National Center for Biotechnology Information (PMC). 4

  • Li, X., et al. An ICT-Based Coumarin Fluorescent Probe for the Detection of Hydrazine and Its Application in Environmental Water Samples and Organisms. Frontiers in Chemistry. 3

Sources

Application

HPLC Method Development and Validation Protocol for 3-(Methylamino)-2H-1-benzopyran-2-one

Executive Summary 3-(Methylamino)-2H-1-benzopyran-2-one, commonly known as 3-(methylamino)coumarin, is a highly conjugated, fluorescent heterocyclic scaffold widely utilized in medicinal chemistry and as a biological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Methylamino)-2H-1-benzopyran-2-one, commonly known as 3-(methylamino)coumarin, is a highly conjugated, fluorescent heterocyclic scaffold widely utilized in medicinal chemistry and as a biological probe. Accurate quantification of this compound is critical during reaction monitoring, purity assessment, and pharmacokinetic profiling. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. By deeply analyzing the physicochemical properties of the analyte—specifically the basicity of the secondary amine—this protocol establishes a mechanistic rationale for stationary phase selection, pH control, and gradient optimization.

Mechanistic Grounding & Method Design

To develop a reliable chromatographic method, one must move beyond empirical screening and design conditions based on the analyte's molecular causality.

Analyte Characteristics and Chromatographic Challenges

The core structure of 2H-1-benzopyran-2-one provides strong UV absorbance and intrinsic fluorescence. However, the substitution of a methylamino group at the C3 position introduces a critical analytical challenge. The secondary amine has an estimated pKa​ of 3.5–4.5. On standard silica-based stationary phases, residual silanol groups ( Si−OH ) become ionized to siloxanes ( Si−O− ) at a pH above 4.0. If the mobile phase pH is not strictly controlled, the positively charged secondary amine of the analyte will undergo strong secondary ion-exchange interactions with these siloxanes, resulting in severe band broadening and peak tailing.

Stationary Phase Selection

To sterically hinder access to residual silanols, a heavily end-capped C18 column is mandatory. The high hydrophobicity of the octadecyl carbon chain effectively retains the benzopyran-2-one core, while the end-capping (typically trimethylsilyl groups) neutralizes the active silica surface, ensuring a purely hydrophobic retention mechanism.

Mobile Phase pH and Ion-Pairing Dynamics

Operating at an acidic pH is non-negotiable for this analyte. We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases, yielding a pH of ~2.0. This choice is driven by two causal factors:

  • Ionization Control: A pH of 2.0 is at least two units below the amine's pKa​ , ensuring the molecule is >99% protonated. This prevents the analyte from existing in a mixed ionization state, which would otherwise cause peak splitting.

  • Ion-Pairing: While protonation prevents tailing, it makes the analyte highly polar, risking premature elution in the void volume. The trifluoroacetate counterion ( CF3​COO− ) forms a neutral, hydrophobic ion-pair complex with the protonated amine, significantly enhancing its retention factor ( k′ ) on the C18 phase. This mechanism has been extensively validated for structurally similar aminocoumarin derivatives in complex biological assays ()[1].

Detection Strategy

Coumarin derivatives possess a strong chromophore. UV detection at 340 nm provides excellent sensitivity while avoiding the background absorbance of mobile phase solvents and common matrix interferences ()[2].

Method Development Workflow

HPLC_Method_Dev A 1. Analyte Profiling Basic 2° Amine (pKa ~4.0) Hydrophobic Coumarin Core B 2. Stationary Phase Select End-Capped C18 (Block Residual Silanols) A->B C 3. Mobile Phase & pH 0.1% TFA in H2O/MeCN (Protonate & Ion-Pair) B->C D 4. Gradient Optimization Tune %MeCN for Resolution Target k' > 2.0 C->D E 5. System Suitability Tailing Factor < 1.5 Self-Validating Checkpoint D->E

Caption: Logical workflow for 3-(methylamino)coumarin HPLC method development.

Experimental Protocols

Self-Validating System Suitability Testing (SST)

Trustworthiness Directive: This protocol operates as a self-validating system. Before analyzing any unknown samples, the operator must inject a 10 µg/mL standard solution and evaluate the chromatographic parameters against Table 2. If the Tailing Factor ( Tf​ ) exceeds 1.5, the causality loop has failed (likely degraded column end-capping or improper TFA concentration), and the system must be corrected before proceeding.

Reagent Preparation
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of LC-MS grade Trifluoroacetic acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of LC-MS grade Trifluoroacetic acid to 1000 mL of HPLC-grade Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3-(Methylamino)-2H-1-benzopyran-2-one standard. Dissolve in 10.0 mL of Methanol. Store at 4 °C protected from light.

  • Working Calibration Standards: Dilute the stock solution with Mobile Phase A to yield concentrations of 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL.

Sample Preparation (Reaction Mixtures / Extracts)

To separate the target analyte from complex matrices ()[3]:

  • Quench the biological assay or chemical reaction with an equal volume of cold methanol to precipitate proteins/polymers.

  • Centrifuge the mixture at 14,000 × g for 10 minutes at 4 °C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter . Note: PTFE is strictly required to prevent non-specific hydrophobic binding of the coumarin core to the filter membrane.

  • Dilute the filtrate 1:5 with Mobile Phase A. Matching the injection solvent to the initial gradient conditions prevents solvent-front peak distortion.

Chromatographic Execution
  • Column: Zorbax Eclipse Plus C18 (or equivalent end-capped C18), 4.6 × 150 mm, 5 µm particle size.

  • Column Temperature: 30 °C (Stabilizes mass transfer kinetics).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Photodiode Array (PDA) or UV detector set to 340 nm.

Quantitative Data Summaries

Table 1: Optimized Gradient Elution Profile The gradient is designed to retain the polar ion-paired complex initially, followed by an organic ramp to elute highly lipophilic matrix impurities.

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in MeCN)Flow Rate (mL/min)
0.090%10%1.0
2.090%10%1.0
10.030%70%1.0
12.030%70%1.0
12.190%10%1.0
16.090%10%1.0

Table 2: Self-Validating System Suitability & Quantitative Parameters These parameters ensure the method meets ICH Q2(R1) validation guidelines for precision, linearity, and accuracy.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of secondary silanol interactions via pH control.
Theoretical Plates ( N ) ≥ 2000Verifies column packing efficiency and longitudinal diffusion control.
Retention Factor ( k′ ) > 2.0Ensures the analyte is sufficiently retained and does not co-elute with the void volume.
Linearity ( R2 ) > 0.999Validates quantitative reliability across the 0.5–50 µg/mL dynamic range.
Precision (% RSD) ≤ 2.0% (n=6)Confirms autosampler reproducibility and integration consistency.

References

  • Uttamapinant, C., et al. (2010). Synthesis of 7-aminocoumarin via Buchwald-Hartwig cross coupling for specific protein labeling in living cells. PubMed Central (PMC). Retrieved from:[Link]

  • Chromatography Online (2024). Quantitative HPLC Analysis of Coumarin in Alcoholic Woodruff Extracts in May Wine. Retrieved from:[Link]

Sources

Method

Application Note: Advanced Cell Imaging Techniques Utilizing 3-(Methylamino)-2H-1-benzopyran-2-one Derivatives

Executive Summary For researchers and drug development professionals, the visualization of intracellular dynamics requires fluorophores that balance optical brilliance with biological inertness. 3-(Methylamino)-2H-1-benz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the visualization of intracellular dynamics requires fluorophores that balance optical brilliance with biological inertness. 3-(Methylamino)-2H-1-benzopyran-2-one , commonly known as 3-methylaminocoumarin, serves as a highly privileged structural scaffold for designing advanced fluorescent probes. Characterized by excellent photostability, large Stokes shifts, and minimal cytotoxicity, derivatives of this scaffold are extensively utilized for the real-time monitoring of metal ions, biothiols, and enzymatic activities in living cells.

This application note provides an authoritative, self-validating framework for deploying 3-(methylamino)coumarin-based probes in live-cell imaging. It details the mechanistic principles of fluorescence modulation, quantitative photophysical data, and field-proven experimental protocols designed to eliminate common imaging artifacts.

Mechanistic Principles of Fluorescence Modulation

The utility of the 3-(methylamino)coumarin core lies in its sensitivity to its microenvironment. The secondary amine at the 3-position acts as a potent electron donor, making the scaffold highly responsive to structural modifications. The fluorescence of these probes is typically governed by one of the following mechanisms:

  • Photoinduced Electron Transfer (PET): In the native "OFF" state, a recognition moiety attached to the amine donates electrons to the excited coumarin fluorophore, quenching its emission. Upon binding to a target analyte (e.g., Al³⁺ or Zn²⁺), the electron lone pair is coordinated, inhibiting the PET process and resulting in a massive fluorescence "turn-on" signal .

  • Intramolecular Charge Transfer (ICT): The push-pull electronic nature of the coumarin ring can be disrupted or enhanced by analyte interaction. For example, the cleavage of an electron-rich dithioacetal group by Hg²⁺ alters the ICT state, shifting the emission spectrum and enabling ratiometric or colorimetric detection 1[1].

  • Excited-State Intramolecular Proton Transfer (ESIPT): Certain derivatives exhibit dual pH-dependent emission (e.g., a blue enol-form and a green keto-form), which is highly valuable for imaging acidic organelles like yeast vacuolar lumens or monitoring cellular apoptosis 2[2].

mechanism cluster_0 Fluorescence OFF State cluster_1 Fluorescence ON State A 3-(Methylamino)coumarin Probe (Active PET / Quenched) C Analyte-Probe Complex (PET Inhibited / CHEF Active) A->C Analyte Recognition D Strong Fluorescence Emission (Signal Acquisition) C->D Excitation (e.g., 350-400 nm) B Target Analyte (e.g., Metal Ion, Biothiol) B->C Binding Event

Fig 1. Logic relationship of PET inhibition leading to fluorescence turn-on.

Quantitative Photophysical Data

To facilitate probe selection, Table 1 summarizes the photophysical properties of various coumarin-based probes derived from or structurally related to the 3-aminocoumarin scaffold.

Table 1: Comparative Photophysical Properties of Coumarin-Based Probes

Probe Derivative / ScaffoldTarget AnalyteRecognition MechanismExcitation (nm)Emission (nm)Limit of Detection (LOD)
3-AC-Schiff Base Al³⁺CHEF / PET Inhibition~380~4808.2 × 10⁻⁷ M
Cou-Benz-Cbl pH / ApoptosisESIPT (Dual Emission)~350~450 / ~520pH-dependent
CNS Dithioacetal Hg²⁺ICT / Cleavage~460~5501.5 × 10⁻⁸ M
Coumarin-Chalcone H₂SNucleophilic Addition~410~5100.22 µM
Rigidized 3-AC Vacuolar pHProtonation (Turn-On)~390~490N/A (pH < 3.0)

(Data synthesized from established literature on coumarin derivatives 2[2],1[1], and 3[3]).

Experimental Protocols: A Self-Validating System

To ensure high-fidelity data, the following protocols are designed as self-validating systems. They incorporate necessary controls and explicitly define the causality behind critical methodological choices.

Protocol 1: Cytotoxicity Validation (MTT Assay)

Objective: To establish the maximum non-toxic working concentration of the probe, ensuring that observed cellular morphologies during imaging are not artifacts of probe-induced toxicity.

  • Cell Seeding: Seed HeLa cells (or your target cell line) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Probe Treatment: Prepare a concentration gradient of the 3-(methylamino)coumarin probe (e.g., 0, 1, 5, 10, 20, 50 µM) in culture media.

    • Causality Check: Ensure the final DMSO concentration is ≤0.5% (v/v). Exceeding this threshold alters plasma membrane permeability, artificially inflating probe internalization rates and inducing cellular stress pathways that confound target analyte readings.

  • Incubation: Replace the growth media with the probe-containing media and incubate for 24 hours.

  • Viability Assessment: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Causality Check: Living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial succinate dehydrogenase. This provides a direct, metabolic metric of cell viability.

  • Quantification: Solubilize the formazan crystals with 100 µL of DMSO per well and measure the absorbance at 570 nm using a microplate reader. Select a working concentration for imaging that maintains >90% cell viability.

Protocol 2: Live-Cell Fluorescence Imaging Workflow

Objective: To visualize intracellular targets using a validated "Turn-On" coumarin probe.

Self-Validating Setup (Experimental Groups):

  • Group A (Negative Control): Cells + Probe + Target Scavenger (e.g., EDTA for metal ions). Confirms the "OFF" state and baseline autofluorescence.

  • Group B (Experimental): Cells + Probe. Detects the endogenous target analyte.

  • Group C (Positive Control): Cells + Exogenous Analyte + Probe. Confirms the "ON" state and the maximum dynamic range of the probe.

  • Group D (Vehicle Control): Cells + 0.5% DMSO. Ensures the solvent alone does not induce autofluorescence.

Step-by-Step Methodology:

  • Cell Culture: Plate cells on 35 mm glass-bottom confocal imaging dishes and culture overnight.

    • Causality Check: Standard plastic culture dishes absorb and scatter UV/blue excitation light, degrading optical resolution and significantly increasing background fluorescence.

  • Probe Preparation: Dissolve the probe in anhydrous DMSO to create a 1 mM stock solution. Dilute this stock to the predetermined working concentration (typically 5-10 µM) in serum-free culture media.

    • Causality Check: Serum proteins (like BSA) can non-specifically bind the hydrophobic coumarin probe, drastically reducing its effective concentration and limiting cell permeability.

  • Staining: Remove the standard culture medium, wash once with PBS, and add the probe-containing serum-free medium. Incubate for 30-60 minutes at 37°C in a CO₂ incubator .

  • Washing: Remove the probe media and wash the cells three times with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).

    • Causality Check: Pre-warmed PBS prevents thermal shock. Cold PBS causes rapid membrane blebbing and artifactual changes in intracellular ion fluxes (e.g., Ca²⁺ release) that the probe might inadvertently detect. Washing is mandatory to remove extracellular fluorophores and maximize the signal-to-noise ratio.

  • Confocal Imaging: Transfer the dish to a confocal laser scanning microscope. Excite the cells using the appropriate laser line (e.g., 405 nm for standard coumarins) and collect emission in the matched channel (e.g., 450-550 nm).

workflow step1 1. Cell Culture Seed cells on glass-bottom dishes Incubate overnight for adherence step3 3. Cell Staining Incubate cells with 5-10 µM probe 37°C, 5% CO2 for 30-60 mins step1->step3 step2 2. Probe Preparation Dissolve in DMSO (1 mM stock) Dilute in serum-free media (<0.5% DMSO) step2->step3 step4 4. Washing Wash 3x with pre-warmed (37°C) PBS Removes background fluorescence step3->step4 step5 5. Confocal Imaging Ex/Em matched to coumarin derivative Acquire Z-stacks or time-lapse step4->step5

Fig 2. Step-by-step experimental workflow for live-cell imaging.

References

  • BenchChem. 3-Aminocoumarin as a Turn-On Fluorescent Probe: Application Notes and Protocols.
  • MDPI. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments.
  • PMC. Syntheses and Applications of Coumarin-Derived Fluorescent Probes for Real-Time Monitoring of NAD(P)H Dynamics in Living Cells across Diverse Chemical Environments.
  • RSC. Rigidized 3-aminocoumarins as fluorescent probes for strongly acidic environments and rapid yeast vacuolar lumen staining: Mechanism and application.
  • RSC. A novel coumarin-based colorimetric and fluorescent probe for detecting increasing concentrations of Hg 2+ in vitro and in vivo.

Sources

Application

Application Note: Engineering Fluorescent, Photo-Responsive Polymeric Nanocarriers using 3-(Methylamino)-2H-1-benzopyran-2-one

Prepared By: Senior Application Scientist, Polymer Chemistry & Drug Delivery Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Polymer Chemistry & Drug Delivery Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of smart polymeric matrices for targeted drug delivery requires functional dopants that offer both real-time tracking and stimuli-responsive cargo release. 3-(Methylamino)-2H-1-benzopyran-2-one (a highly fluorescent 3-methylaminocoumarin derivative) serves as an ideal dual-functional building block for these advanced matrices.

Why 3-(Methylamino)-2H-1-benzopyran-2-one?

  • Facile Bioconjugation: Unlike sterically hindered or unreactive fluorophores, the secondary amine of 3-(methylamino)-2H-1-benzopyran-2-one acts as a potent nucleophile. This allows for highly efficient covalent conjugation to activated carboxylate groups (e.g., via EDC/NHS chemistry) on polymer backbones like PLGA-PEG-COOH without disrupting the compound's photophysical integrity.

  • Intrinsic Fluorescence Tracking: 3-aminocoumarin derivatives exhibit strong fluorescence emission in the blue-green region (typically ~450 nm)[1]. Incorporating this moiety eliminates the need for bulky, secondary fluorescent tags (like FITC or Cyanine dyes) which often alter the hydrodynamic radius and biodistribution of nanocarriers.

  • Reversible Photo-Crosslinking: Coumarin chromophores possess a unique ability to undergo a reversible [2πs + 2πs] cycloaddition[2]. Upon irradiation at 365 nm, the coumarin units dimerize, forming a cyclobutane network that tightens the polymer matrix and prevents premature drug leakage[3]. Subsequent irradiation at 254 nm cleaves these dimers, triggering a burst release of the encapsulated therapeutic payload at the target site[2].

Experimental Workflow

Workflow N1 1. Polymer Activation (PLGA-PEG-COOH + EDC/NHS) N2 2. Bioconjugation Add 3-(Methylamino)-2H-1-benzopyran-2-one N1->N2 N3 3. Micelle Assembly Solvent Evaporation & Drug Loading N2->N3 N4 4. Photo-Crosslinking UV Irradiation (365 nm) N3->N4 N5 5. Stimuli-Responsive Release UV Cleavage (254 nm) & Tracking N4->N5

Caption: Experimental workflow for synthesizing and assembling coumarin-conjugated polymeric nanocarriers.

Materials and Reagents

  • Polymer: PLGA-PEG-COOH (Poly(Lactic-co-Glycolic Acid)-block-Poly(Ethylene Glycol)-carboxylic acid), MW ~10,000 Da.

  • Fluorophore/Crosslinker: 3-(Methylamino)-2H-1-benzopyran-2-one (≥98% purity).

  • Coupling Reagents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), HPLC-grade Water.

  • Model Drug: Doxorubicin (DOX) or a hydrophobic equivalent.

Step-by-Step Methodologies

Protocol A: Synthesis of the Coumarin-Polymer Conjugate

This protocol utilizes carbodiimide crosslinker chemistry to covalently attach the coumarin derivative to the polymer backbone.

  • Polymer Activation: Dissolve 100 mg of PLGA-PEG-COOH in 5 mL of anhydrous DMF in a round-bottom flask. Add EDC·HCl (5 molar equivalents relative to COOH groups) and NHS (5 molar equivalents).

    • Causality: EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. NHS stabilizes this into a semi-stable amine-reactive NHS ester, preventing rapid hydrolysis.

  • Conjugation: Stir the mixture at room temperature for 2 hours. Add 3-(Methylamino)-2H-1-benzopyran-2-one (3 molar equivalents) dissolved in 1 mL DMF.

  • Reaction Conditions: Purge the flask with Nitrogen gas. Wrap the flask tightly in aluminum foil to create dark conditions.

    • Causality: Ambient UV/visible light can trigger premature, uncontrolled dimerization of the coumarin units before micelle formation[2].

  • Purification: After 24 hours of continuous stirring, precipitate the polymer in cold diethyl ether. Recover the polymer via centrifugation (8,000 rpm, 10 mins). Resuspend in DCM and precipitate twice more to remove unreacted coumarin. Dry under vacuum for 24 hours.

Protocol B: Formulation of Photo-Crosslinked Micelles

Self-assembly of the conjugated polymer into nanocarriers, followed by structural locking.

  • Self-Assembly: Dissolve 20 mg of the synthesized Coumarin-PLGA-PEG conjugate and 2 mg of the model drug in 2 mL of DCM. Dropwise, add this organic phase into 10 mL of vigorously stirring HPLC-grade water (aqueous phase).

  • Solvent Evaporation: Stir the emulsion uncovered in the dark for 4 hours at room temperature to allow complete evaporation of the DCM, driving the hydrophobic PLGA and coumarin segments into the micellar core while the PEG corona stabilizes the nanoparticle.

  • Photo-Crosslinking (Self-Validation Step): Transfer the micelle suspension to a quartz cuvette. Irradiate with a 365 nm UV lamp (10 mW/cm²) for 30 minutes.

    • Self-Validating Check: Monitor the fluorescence emission of the suspension at ~450 nm. As the [2π+2π] cycloaddition occurs, the conjugated π-system of the coumarin is disrupted, leading to a quantifiable decrease (quenching) in fluorescence[3]. If fluorescence does not drop by at least 40-50%, crosslinking has failed.

Protocol C: In Vitro Drug Release and Fluorescence Tracking
  • Incubation: Place 5 mL of the crosslinked micelle suspension into a dialysis bag (MWCO 3.5 kDa) and submerge in 50 mL of PBS (pH 7.4) at 37°C.

  • Triggered Release: At designated time points, extract 1 mL of the release media for baseline measurement. Then, irradiate the dialysis setup with a 254 nm UV lamp for 5 minutes to induce photocleavage of the cyclobutane dimers[2].

  • Quantification: Measure the release media using UV-Vis spectroscopy for the drug concentration, and track the restored fluorescence of the micelle core to confirm network disassembly.

Mechanism of Action: Reversible Photodimerization

Mechanism M1 Coumarin-Polymer Monomers (Fluorescent, Mobile) M2 [2π+2π] Cycloaddition (λ = 365 nm) M1->M2 M3 Cyclobutane Dimer Network (Crosslinked, Drug Retained) M2->M3 M4 Photocleavage (λ = 254 nm) M3->M4 M5 Network Disassembly (Drug Released & Trackable) M4->M5

Caption: Mechanistic pathway of coumarin reversible photodimerization and stimuli-triggered drug release.

Data Interpretation and Quality Control

To ensure the scientific integrity of the synthesized matrices, researchers must validate the physical and photophysical properties of the system against the expected benchmarks outlined below.

Table 1: Quantitative Characterization Metrics

ParameterExpected ValueAnalytical MethodCausality / Significance
Conjugation Efficiency > 85%1H-NMR (DMSO-d6)Confirms the secondary amine of 3-methylaminocoumarin successfully reacted with the NHS-ester.
Pre-UV Hydrodynamic Size 80 - 120 nmDynamic Light Scattering (DLS)Ensures the polymer successfully self-assembled into uniform micelles.
Post-UV (365 nm) Size 60 - 90 nmDynamic Light Scattering (DLS)Core crosslinking tightens the matrix, reducing the overall hydrodynamic radius.
Fluorescence Emission Peak at ~450 nmSpectrofluorometry (λex = 340 nm)Validates the presence of the active 3-aminocoumarin fluorophore[1].

Table 2: Experimental Troubleshooting & Self-Validation

ObservationRoot CauseCorrective ActionValidation Check
No fluorescence quenching during 365 nm UV irradiation. Premature dimerization occurred during synthesis due to ambient light exposure.Repeat Protocol A strictly in the dark. Wrap all glassware in foil.Run UV-Vis on the polymer pre-irradiation; absorbance at 320-340 nm should be high.
Micelles aggregate/precipitate upon 365 nm irradiation. Inter-micellar crosslinking (concentration of micelles is too high).Dilute the micelle suspension prior to UV irradiation to favor intra-micellar crosslinking.DLS should show a monodisperse peak (PDI < 0.2) rather than micron-sized aggregates.
High burst release of drug before 254 nm irradiation. Incomplete crosslinking or insufficient coumarin substitution.Increase UV exposure time (up to 60 mins) or verify conjugation efficiency via NMR.Dialysate should show <10% drug release over 24 hours prior to 254 nm cleavage.

References

  • Title: Recent Advances in Functional Polymers Containing Coumarin Chromophores. Source: nih.gov.
  • Title: A novel strategy to polyurethanes with improved mechanical properties by photoactivation of amidocoumarin moieties. Source: rsc.org.
  • Title: Rigidized 3-aminocoumarins as fluorescent probes for strongly acidic environments and rapid yeast vacuolar lumen staining: Mechanism and application. Source: rsc.org.

Sources

Method

Preparation and Application of 3-(Methylamino)-2H-1-benzopyran-2-one Stock Solutions for Fluorescence Assays

Executive Summary 3-(Methylamino)-2H-1-benzopyran-2-one, frequently referred to as 3-(methylamino)coumarin (3-MAC), is a highly versatile fluorogenic scaffold utilized extensively in biochemical assays, molecular imaging...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Methylamino)-2H-1-benzopyran-2-one, frequently referred to as 3-(methylamino)coumarin (3-MAC), is a highly versatile fluorogenic scaffold utilized extensively in biochemical assays, molecular imaging, and drug discovery. The strategic placement of the electron-donating methylamino group at the 3-position of the benzopyran-2-one core allows this molecule to function as a highly sensitive optical reporter.

This application note provides a comprehensive, self-validating methodology for preparing and handling 3-MAC stock solutions. By understanding the physicochemical causality behind solvent selection and storage conditions, researchers can eliminate baseline noise, prevent probe degradation, and ensure robust assay reproducibility.

Physicochemical Profiling & The Causality of Solvent Selection

To utilize 3-MAC effectively, one must understand the photophysical mechanisms that govern its fluorescence. The "turn-on" response of 3-aminocoumarin derivatives is typically controlled by 1[1] or Intramolecular Charge Transfer (ICT)[2]. In its native "off" state, the lone pair of electrons on the 3-methylamino group quenches the coumarin fluorophore. Upon interaction with a target analyte (e.g., enzymatic cleavage or metal ion chelation), this electron transfer is blocked, restoring strong fluorescence[3].

Why Anhydrous DMSO?

The causality behind choosing anhydrous Dimethyl Sulfoxide (DMSO) over aqueous buffers for stock preparation is rooted in the molecule's structural thermodynamics:

  • Prevention of Aggregation-Caused Quenching (ACQ): The planar, aromatic benzopyran-2-one core is highly hydrophobic. Introducing the raw powder directly into aqueous media forces the molecules into π-π stacked aggregates, which non-radiatively dissipate excited-state energy, effectively killing the fluorescence signal.

  • Protection Against Hydrolysis: The lactone ring of the coumarin core is susceptible to hydrolytic opening in the presence of water, particularly at slightly basic pH levels. Anhydrous DMSO acts as an aprotic shield, preserving the structural integrity of the lactone ring during long-term storage.

PET_Mechanism OffState 3-MAC Probe (Off State) PET Active: Fluorescence Quenched Reaction Analyte Binding / Cleavage at 3-Methylamino Moiety OffState->Reaction Analyte Target Analyte (e.g., Enzyme, Metal Ion) Analyte->Reaction OnState PET Blocked / ICT Restored Strong Fluorescence Emission Reaction->OnState

Logical relationship of PET-mediated fluorescence turn-on mechanism in 3-MAC probes.

Quantitative Data Summaries

To facilitate precise experimental planning, the physicochemical properties and dilution metrics for 3-MAC are summarized below.

Table 1: Physicochemical Properties of 3-MAC

ParameterSpecification
Chemical Name 3-(Methylamino)-2H-1-benzopyran-2-one
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.19 g/mol
Typical Excitation (λex) ~350 - 380 nm (Analyte/Derivative dependent)
Typical Emission (λem) ~450 - 500 nm (Analyte/Derivative dependent)
Primary Solvent Anhydrous DMSO (≥99.9% purity)

Table 2: Stock Solution Preparation Matrix Calculations based on MW = 175.19 g/mol . Add the specified volume of anhydrous DMSO to the corresponding mass to achieve the desired molarity.

Mass of 3-MACVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1.0 mg 570.8 µL114.2 µL
5.0 mg 2854.0 µL570.8 µL
10.0 mg 5708.1 µL1141.6 µL

Experimental Protocol: Stock Solution Preparation

This protocol is engineered as a self-validating system . By strictly adhering to these steps and utilizing the built-in control checks, researchers can instantly verify the integrity of their stock before committing to complex biological assays.

Materials Required:
  • 3-(Methylamino)-2H-1-benzopyran-2-one powder

  • Anhydrous DMSO (sealed under argon, water content <0.005%)

  • Amber microcentrifuge tubes (to prevent photobleaching)

  • Desiccator and Argon/Nitrogen gas

Step-by-Step Methodology:
  • Equilibration & Weighing:

    • Allow the sealed vial of 3-MAC powder to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents ambient atmospheric condensation from introducing trace water into the hygroscopic powder, which would trigger lactone hydrolysis.

    • Weigh the desired mass (e.g., 5.0 mg) using an analytical balance and transfer it to an amber microcentrifuge tube.

  • Dissolution:

    • Consult Table 2 and pipette the exact volume of anhydrous DMSO required (e.g., 2854.0 µL for a 10 mM stock).

    • Vortex the solution vigorously for 60 seconds. If particulates remain, sonicate the tube in a room-temperature water bath for 2–3 minutes until the solution is completely optically clear.

  • Aliquoting & Inert Storage:

    • Divide the master stock into single-use aliquots (e.g., 20–50 µL) in amber tubes.

    • Overlay the liquid in each tube with a gentle stream of Argon or Nitrogen gas before capping.

    • Store immediately at -20°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce atmospheric moisture and cause progressive degradation of the coumarin core.

  • Self-Validation Check (The "Probe-Only" Baseline):

    • Before utilizing a new batch for an assay, prepare a "Probe-Only Control" by diluting the stock to 10 µM in your working buffer.

    • Measure the baseline fluorescence. If the baseline signal exceeds 5% of the expected maximum emission, the stock has degraded (PET mechanism compromised) and must be discarded.

Workflow Start Weigh 3-MAC (Equilibrate to RT) Solvent Add Anhydrous DMSO (Vortex & Sonicate) Start->Solvent Aliquots Create Single-Use Aliquots (Argon Overlay) Solvent->Aliquots Storage Store at -20°C (Amber Tubes) Aliquots->Storage Working Dilute in Assay Buffer (Final DMSO ≤ 1%) Storage->Working Thaw in dark Assay Self-Validation Check (Measure Baseline) Working->Assay

Workflow for 3-MAC stock preparation and self-validating assay integration.

Assay Integration & Working Solutions

When transitioning from the organic stock to the aqueous assay environment, strict solvent management is required to maintain the biological relevance of the experiment.

  • The 1% DMSO Rule: When diluting the 3-MAC stock into your working buffer (e.g., PBS or HEPES), ensure that the final concentration of DMSO never exceeds 1% (v/v). Causality: DMSO concentrations above 1-2% can denature target enzymes, alter cell membrane permeability in live-cell imaging, and artificially shift the binding kinetics of the analyte.

  • Order of Addition: Always add the 3-MAC stock solution to the aqueous buffer while vortexing gently, rather than adding buffer to the organic stock. This rapid dispersal prevents localized zones of high aqueous polarity that can trigger irreversible micro-precipitation of the probe.

References

  • BenchChem Technical Support Team. (2025). 3-Aminocoumarin as a Turn-On Fluorescent Probe: Application Notes and Protocols. BenchChem.
  • Yin, H.-J., et al. (2020). Synthesis and application of coumarin fluorescence probes. RSC Advances.
  • MDPI Authors. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.

Sources

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 3-(Methylamino)-2H-1-benzopyran-2-one

Welcome to the Technical Support Center for the synthesis and optimization of 3-(Methylamino)-2H-1-benzopyran-2-one (also known as 3-(methylamino)coumarin). As a Senior Application Scientist, I have designed this guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(Methylamino)-2H-1-benzopyran-2-one (also known as 3-(methylamino)coumarin).

As a Senior Application Scientist, I have designed this guide to help you bypass common synthetic bottlenecks, avoid functional group degradation, and maximize your overall yield. This center is structured to provide mechanistic troubleshooting, self-validating experimental protocols, and quantitative data to support your drug development workflows.

I. Synthetic Workflow & Mechanistic Pathway

To establish a baseline, the most reliable and scalable route to 3-(methylamino)-2H-1-benzopyran-2-one relies on a three-step sequence: a Perkin-type condensation, acidic lactone-sparing hydrolysis, and a highly selective reductive amination[1],.

SynthesisWorkflow A Salicylaldehyde + N-Acetylglycine B 3-Acetamidocoumarin (Intermediate 1) A->B Perkin Condensation Ac2O, Piperidine, 130°C C 3-Aminocoumarin (Intermediate 2) B->C Acidic Hydrolysis EtOH/HCl, Reflux D 3-(Methylamino)coumarin (Target Product) C->D Reductive Amination (HCHO)n, NaBH(OAc)3 E 3-Bromocoumarin (Alternative Precursor) E->D Buchwald-Hartwig MeNH2, Pd/Cu Catalyst

Fig 1. Divergent synthetic workflows for 3-(Methylamino)-2H-1-benzopyran-2-one.

II. Troubleshooting Guides (Q&A)

Q1: Why is my yield of 3-acetamidocoumarin consistently below 50% during the initial Perkin condensation? A1: This is almost always an issue of moisture or insufficient catalytic activation.

  • Causality: The reaction requires acetic anhydride to act as a dehydrating agent to form an azlactone intermediate in situ, which subsequently undergoes an aldol-type condensation with salicylaldehyde[1]. If your acetic anhydride is partially hydrolyzed to acetic acid due to atmospheric moisture, the azlactone will not form efficiently. Furthermore, the Knoevenagel-type addition requires a basic catalyst. Ensure you are using a trace amount of anhydrous piperidine or stoichiometric anhydrous sodium acetate to drive the enolization.

Q2: During the deprotection of 3-acetamidocoumarin, I am observing significant amounts of a highly water-soluble byproduct. How can I prevent this? A2: You are likely experiencing base-catalyzed lactone ring opening.

  • Causality: The 2H-1-benzopyran-2-one core is a benzo-fused enol lactone. If you attempt to deprotect the acetamide using basic conditions (e.g., NaOH or KOH), the hydroxide ions will rapidly attack the carbonyl carbon of the lactone, irreversibly opening the ring to form water-soluble coumarinate salts.

  • Solution: Always use acidic hydrolysis (EtOH/conc. HCl) for this step. The lactone is significantly more stable under acidic reflux, allowing the amide to be cleaved selectively[1].

Q3: When synthesizing the final product, how do I prevent over-methylation to 3-(dimethylamino)coumarin? A3: Avoid direct alkylation with methyl iodide (MeI).

  • Causality: Direct alkylation proceeds via an SN2 mechanism. Once the primary amine is mono-methylated, the resulting secondary amine is actually more nucleophilic than the starting material due to the electron-donating effect of the methyl group. This inevitably leads to rapid over-alkylation.

  • Solution: Utilize a reductive amination strategy with exactly 1.0 equivalent of paraformaldehyde and a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)3). This traps the intermediate iminium ion and reduces it without risking a second alkylation event[2].

Q4: Can I bypass the Perkin condensation and synthesize the target directly from 3-bromocoumarin? A4: Yes, but it requires transition-metal catalysis.

  • Causality: The 3-position of the coumarin ring is electron-deficient, making standard nucleophilic aromatic substitution (SNAr) difficult without activating groups. However, copper-mediated Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig aminations allow for direct C-N bond formation between 3-bromocoumarin and methylamine[3].

III. Quantitative Data: Methylation Strategy Comparison

To make an informed decision on your final functionalization step, review the empirical data comparing the three primary methylation strategies:

Synthesis StrategyReagents & ConditionsTypical YieldMono-SelectivityMechanistic Drawbacks
Direct Alkylation MeI (1.1 eq), K2CO3, DMF, rt25 - 35%Low (<40%)Rapid over-alkylation to the tertiary amine; difficult chromatographic separation.
Reductive Amination (HCHO)n (1.0 eq), NaBH(OAc)3, DCE75 - 85%High (>90%)Requires strict stoichiometric control of formaldehyde to prevent double reductive amination.
Cross-Coupling 3-Bromocoumarin, MeNH2, CuI, Base60 - 70%ModerateRequires inert atmosphere, elevated temperatures (90 °C), and removal of heavy metal catalysts[3].

IV. Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of 3-Acetamidocoumarin
  • Setup: Charge a round-bottom flask with 2-hydroxybenzaldehyde (150 mmol) and N-acetylglycine (100 mmol).

  • Reagents: Add acetic anhydride (20.4 mL) and a catalytic trace of piperidine (approx. 0.5 mL).

  • Reaction: Heat the mixture on an oil bath at 130–134 °C for 6 hours.

  • Workup: Cool the mixture slightly, dilute with H2O (10 mL), and reflux for an additional 1 hour to quench unreacted acetic anhydride. Remove the solvent under reduced pressure.

  • Causality: Piperidine acts as an organocatalyst to facilitate the initial aldol addition, while the elevated temperature drives the dehydration and subsequent lactonization.

  • Validation Check: Recrystallize the residue from ethanol. The product must form distinct crystals with a melting point of 205–206 °C. 1H NMR (CDCl3) must show a characteristic singlet at ~8.6 ppm corresponding to the coumarin H-4 proton, confirming successful ring closure.

Protocol B: Acidic Deprotection to 3-Aminocoumarin
  • Setup: Suspend 3-acetamidocoumarin (100 mmol) in ethanol (61 mL).

  • Reagents: Slowly add concentrated HCl (20 mL).

  • Reaction: Heat the solution under reflux for 1 hour.

  • Workup: Cool the mixture, dilute with water, and carefully neutralize with 10% aq. NaHCO3 until the product precipitates.

  • Causality: HCl selectively protonates the amide carbonyl, increasing its electrophilicity for attack by water, while leaving the robust benzo-fused lactone intact.

  • Validation Check: Filter and dry the precipitate. The melting point must be 130–131 °C. IR spectroscopy must show the complete disappearance of the amide carbonyl stretch (~1650 cm⁻¹) and the emergence of primary amine N-H stretches (~3300–3400 cm⁻¹).

Protocol C: Reductive Amination to 3-(Methylamino)-2H-1-benzopyran-2-one
  • Setup: Dissolve 3-aminocoumarin (10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL).

  • Reagents: Add paraformaldehyde (10 mmol, exactly 1.0 equiv) and stir for 30 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3) (15 mmol) and 2 drops of glacial acetic acid. Stir at room temperature for 4-6 hours.

  • Workup: Quench the reaction carefully with saturated aq. NaHCO3. Extract with dichloromethane (3 x 20 mL), dry over MgSO4, and concentrate.

  • Causality: NaBH(OAc)3 is chosen over NaBH4 because it is a milder reducing agent. It selectively reduces the transient iminium ion faster than it can attack the coumarin lactone, preventing unwanted reduction of the benzopyranone core[2].

  • Validation Check: Perform TLC (Hexane/EtOAc 3:1); the product should appear as a single new fluorescent spot under 365 nm UV light[2]. 1H NMR must reveal a new doublet at ~2.9 ppm (3H, -NH-CH3) coupling to a broad singlet (1H, -NH), confirming strictly mono-methylation.

V. Frequently Asked Questions (FAQs)

Q: How should I store 3-(Methylamino)-2H-1-benzopyran-2-one to prevent degradation? A: Store the purified compound in an amber glass vial at 4 °C under an inert atmosphere (argon or nitrogen). Coumarin derivatives are highly conjugated and can be sensitive to prolonged UV exposure (which induces[2+2] photodimerization). Additionally, the secondary amine is susceptible to slow atmospheric oxidation.

Q: My 3-aminocoumarin intermediate is highly fluorescent, but the fluorescence changes upon methylation. Is this normal? A: Yes. 3-aminocoumarins exhibit complex photophysical properties that are highly dependent on the substitution of the amine and the pH of the environment. Rigidizing the amine or altering its electron-donating capacity via methylation directly impacts the intramolecular charge transfer (ICT) state, which will shift both the absorption and emission spectra[2].

VI. References

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review Source: MDPI Molecules / PMC URL:

  • Product Class 4: Benzopyranones and Benzopyranthiones Source: Thieme Connect URL:

  • Copper-Mediated C–O/C–N Bond Formation: A Facile Synthesis of 3-Amidocoumarin, 3-Amidoazacoumarin, and N-Aroylindole Derivatives Source: ResearchGate URL:

  • Rigidized 3-aminocoumarins as fluorescent probes for strongly acidic environments and rapid yeast vacuolar lumen staining Source: RSC (Royal Society of Chemistry) URL:

Sources

Optimization

Technical Support Center: Optimizing 3-(Methylamino)-2H-1-benzopyran-2-one Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I have engineered this diagnostic guide to assist researchers and drug development professionals in resolving background fluorescence artifact...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have engineered this diagnostic guide to assist researchers and drug development professionals in resolving background fluorescence artifacts in assays utilizing 3-(Methylamino)-2H-1-benzopyran-2-one (3-MAC) and its derivatives.

3-MAC is a highly sensitive fluorophore, frequently deployed in "turn-on" probes via Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) mechanisms. However, its emission profile overlaps with endogenous biological fluorophores, requiring precise assay engineering to achieve an optimal signal-to-noise ratio (SNR). This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure the absolute integrity of your data.

Part 1: Quantitative Troubleshooting Matrix

Before adjusting your chemical protocols, ensure your spectrofluorometric hardware is optimized for the unique photophysics of the 3-methylamino coumarin scaffold.

ParameterStandard Coumarin SettingOptimized 3-MAC SettingMechanistic Rationale
Excitation (λex) 350 – 380 nm> 400 nm Bypasses NADPH/NADH absorption maxima (<390 nm), eliminating primary matrix autofluorescence (1)[1].
Emission (λem) 430 – 450 nm460 – 500 nm Matches the bathochromic shift induced by the 3-methylamino electron-donating group (2)[2].
Read Mode EndpointKinetic (ΔRFU/min) Continuous monitoring subtracts static background noise inherent to biological matrices (1)[1].
Probe Conc. 10 – 20 µM0.5 – 5.0 µM Prevents the Inner Filter Effect (IFE) and concentration-dependent aggregation artifacts (2)[2].
Detector Gain Auto-scaleFixed (Sub-saturation) Prevents the artificial amplification of baseline noise in the absence of the target analyte (2)[2].
Part 2: Deep-Dive FAQs & Mechanistic Causality

Q1: Why is my biological matrix producing a signal that eclipses my 3-MAC probe? A1: The primary culprit is the spectral overlap between standard coumarin excitation and endogenous fluorophores. Molecules like NADPH and NADH are highly fluorescent when excited below 390 nm (1)[1]. Furthermore, hemoglobin in tissue samples acts as a potent light absorber between 370–450 nm, causing signal distortion (1)[1]. Causality & Solution: Leverage the structural properties of 3-MAC. The electron-donating methylamino group at the 3-position induces a bathochromic (red) shift. By setting your excitation wavelength strictly >400 nm, you physically bypass the absorption maximum of NADPH, silencing matrix autofluorescence while maintaining robust excitation of the 3-MAC core (2)[2].

Q2: My probe-only control (no target) shows unacceptably high fluorescence. What causes this "leaky" off-state? A2: High baseline fluorescence in the absence of the target analyte usually indicates a failure in the Photoinduced Electron Transfer (PET) mechanism (). In a properly synthesized 3-MAC probe, the recognition moiety donates an electron to the excited fluorophore, quenching emission (). If your probe-only well is glowing, it is due to:

  • Spontaneous Hydrolysis: The recognition moiety has cleaved prematurely in the assay buffer.

  • Solvatochromic Effects: Coumarins are highly sensitive to microenvironmental changes; if the assay buffer is highly hydrophobic, it can artificially increase fluorescence intensity (3)[3]. Causality & Solution: Purify your probe via HPLC to remove unquenched free dye, and optimize your buffer's dielectric constant by strictly controlling co-solvents (e.g., keeping DMSO <5%).

Q3: How does the Inner Filter Effect (IFE) contribute to background artifacts? A3: The Inner Filter Effect occurs when high concentrations of the fluorophore or matrix components re-absorb the excitation or emission light (2)[2]. This artificially suppresses the signal, which software algorithms might misinterpret as a fluctuating baseline. Maintain probe concentrations below 10 µM to prevent this physical phenomenon (1)[1].

Part 3: Diagnostic Workflow & System Architecture

Workflow N1 High Background Signal N2 Run Control Blanks N1->N2 N3 Matrix Autofluorescence N2->N3 Matrix-only well N4 Probe Auto-activation N2->N4 Probe-only well N5 Shift Ex > 400 nm N3->N5 N6 Kinetic Read Mode N3->N6 N7 HPLC Purification N4->N7 N8 Optimize Buffer pH N4->N8

Workflow for diagnosing and resolving background fluorescence in 3-MAC assays.

Part 4: Self-Validating Experimental Protocols

To isolate target-specific signals from matrix autofluorescence and probe instability, you must abandon endpoint reads and implement a Continuous Kinetic Subtraction Workflow . Endpoint assays merge static background with dynamic signal; kinetic assays isolate the rate of product formation (ΔRFU/min), rendering static background mathematically irrelevant (1)[1].

Protocol: Orthogonal Background Subtraction & Kinetic Validation

Step 1: Reagent & Matrix Preparation

  • Prepare a 1 mM stock of the 3-MAC probe in anhydrous DMSO to prevent premature hydrolysis.

  • Dilute to a 2X working concentration (e.g., 5.0 µM) in the optimized assay buffer immediately before use.

  • Prepare the biological matrix (e.g., cell lysate or enzyme fraction).

Step 2: Microplate Assembly (The Self-Validating Matrix) In a black, flat-bottom 96-well microplate, set up the following conditions in triplicate:

  • Condition A (Buffer Blank): 100 µL Buffer. (Baselines detector noise).

  • Condition B (Matrix Blank): 50 µL Matrix + 50 µL Buffer. (Quantifies endogenous autofluorescence).

  • Condition C (Probe Blank): 50 µL Probe + 50 µL Buffer. (Validates PET quenching efficiency).

  • Condition D (Full Reaction): 50 µL Matrix + 50 µL Probe. (Measures total signal).

Step 3: Spectrofluorometric Configuration

  • Set the plate reader to Top Reading mode to maximize signal-to-noise in solution-based assays (2)[2].

  • Configure Excitation: 405 nm (Bandwidth: 10 nm).

  • Configure Emission: 460 nm (Bandwidth: 10 nm).

  • Set Detector Gain to a fixed, sub-saturation level using Condition D.

Step 4: Kinetic Monitoring & Data Validation

  • Record fluorescence every 60 seconds for 30–60 minutes at the required physiological temperature.

  • Calculate the slope (ΔRFU/min) for the linear portion of the curve.

  • Internal Validation Check: Condition C must yield a slope of ~0. If Condition C exhibits a positive slope, the probe is actively degrading in the buffer and must be re-synthesized or purified.

  • Final Calculation: Subtract the slope of Condition B from Condition D to yield the true, target-specific enzymatic/binding rate.

References
  • BenchChem. Strategies to reduce background fluorescence in coumarin-based assays.2

  • NIH PMC. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro.1

  • BenchChem. 3-Aminocoumarin as a Turn-On Fluorescent Probe: Application Notes and Protocols.

  • MDPI. Synthesis of a Coumarin-Based PPARγ Fluorescence Probe for Competitive Binding Assay.3

Sources

Troubleshooting

optimizing reaction conditions for 3-(Methylamino)-2H-1-benzopyran-2-one derivatives

Welcome to the Technical Support Center for Coumarin Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Coumarin Derivative Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization challenges encountered when synthesizing 3-(Methylamino)-2H-1-benzopyran-2-one (also known as 3-methylaminocoumarin).

This guide bypasses generic advice to focus on the exact chemical behavior of the 2H-1-benzopyran-2-one core, ensuring your synthetic pathways are robust, high-yielding, and reproducible.

I. Synthetic Workflows Overview

The synthesis of 3-(methylamino)coumarin generally follows one of two primary pathways: the direct Perkin-like condensation using sarcosine, or the Borch reductive amination of a 3-aminocoumarin precursor.

Pathways Sal Salicylaldehyde + Sarcosine AcO Acetic Anhydride NaOAc, 110°C Sal->AcO Pathway A NMac 3-(N-Methylacetamido) coumarin AcO->NMac Hyd Acidic Hydrolysis HCl / EtOH NMac->Hyd Target 3-(Methylamino)-2H- 1-benzopyran-2-one Hyd->Target AmC 3-Aminocoumarin RedAm Paraformaldehyde NaBH3CN, pH 5 AmC->RedAm Pathway B RedAm->Target

Synthetic workflows for 3-(Methylamino)coumarin via Perkin condensation or reductive amination.

II. Troubleshooting & FAQs

Q1: My reductive amination of 3-aminocoumarin using NaBH₄ resulted in poor yields and multiple degraded side products. What went wrong? A: You are observing over-reduction and potential lactone cleavage. NaBH₄ is a strong, non-selective reducing agent that rapidly hydrolyzes and decomposes in the mildly acidic conditions (pH 4–6) required for imine formation[1]. Instead, you must use sodium cyanoborohydride (NaBH₃CN) [1][2]. The electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, allowing NaBH₃CN to survive at pH 5 and selectively reduce the highly electrophilic iminium ion without attacking the coumarin lactone carbonyl[1][3].

Q2: During the base-catalyzed deprotection of my N-methyl-N-acetylcoumarin intermediate, the product disappeared, and I isolated a highly water-soluble compound. Why? A: You have inadvertently triggered lactone ring opening. The α,β -unsaturated 2H-1-benzopyran-2-one core is highly susceptible to nucleophilic attack at the C2 carbonyl by strong bases (like aqueous NaOH)[4][5]. This attack opens the lactone to form the cis-o-hydroxycinnamic acid (coumarinic acid) derivative, which is highly water-soluble[5][6]. To prevent this, perform the hydrolysis under strictly acidic conditions (e.g., refluxing ethanolic HCl) to keep the lactone ring intact.

Q3: In the direct Perkin-like condensation using salicylaldehyde and N-methylglycine (sarcosine), my reaction stalled at 50% conversion. How can I drive it to completion? A: The Perkin-like condensation requires the continuous generation of a mixed anhydride intermediate[7]. If the reaction stalls, your acetic anhydride has likely been hydrolyzed by ambient moisture. Ensure you are using freshly distilled acetic anhydride and strictly anhydrous sodium acetate[7]. Furthermore, the reaction requires elevated temperatures (110–120 °C) to overcome the activation energy barrier for the intramolecular Knoevenagel-type cyclization that forms the coumarin ring[7].

III. Mechanistic Deep-Dive: Borch Reductive Amination

Understanding the causality of the Borch reaction is critical. The reaction must be buffered. If the pH is too low (< 4), the 3-aminocoumarin is fully protonated into a non-nucleophilic ammonium salt. If the pH is too high (> 7), the hemiaminal will not dehydrate into the highly electrophilic iminium ion required for hydride transfer[1][2].

Mechanism Amine 3-Aminocoumarin Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + Form Form Formaldehyde (from Paraformaldehyde) Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O pH 4-6 Product 3-(Methylamino)coumarin Iminium->Product Hydride Transfer (NaBH3CN)

Mechanism of Borch reductive amination highlighting the critical iminium ion intermediate.

IV. Quantitative Data: Pathway Comparison

To aid in experimental design, the following table summarizes the optimized quantitative parameters for both synthetic routes based on established kinetic and thermodynamic principles[2][7].

ParameterPathway A: Perkin CondensationPathway B: Reductive Amination
Starting Materials Salicylaldehyde + Sarcosine3-Aminocoumarin + Paraformaldehyde
Key Reagents Ac₂O, Anhydrous NaOAcNaBH₃CN, NH₄OAc buffer
Optimal pH N/A (Anhydrous)4.5 – 5.5
Optimal Temperature 110 °C – 120 °C0 °C to Room Temperature
Reaction Time 6 – 8 hours2 – 4 hours
Typical Yield 65% – 75% (Over 2 steps)70% – 85%
Primary Risk Factor Moisture degrading Ac₂OOver-alkylation / Wrong pH

V. Self-Validating Experimental Protocols

Protocol 1: Reductive Amination of 3-Aminocoumarin (Pathway B)

This protocol utilizes mild conditions to prevent lactone cleavage while ensuring selective mono-alkylation[2][8].

  • Preparation: Dissolve 1.0 equivalent of 3-aminocoumarin in anhydrous methanol (0.2 M concentration).

  • Imine Formation: Add 1.1 equivalents of paraformaldehyde and 1.5 equivalents of ammonium acetate. Stir the suspension at room temperature for 1 hour.

    • Self-Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The primary amine spot should disappear, replaced by a new, often intensely fluorescent imine spot under 365 nm UV light.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 equivalents of NaBH₃CN portion-wise over 15 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Self-Validation Checkpoint: The suspension should become a homogeneous solution as the iminium ion is reduced to the soluble secondary amine.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (to neutralize the buffer without opening the lactone ring). Extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Perkin-like Condensation & Acidic Hydrolysis (Pathway A)

This protocol builds the coumarin core directly, avoiding the use of toxic borohydrides[7].

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of salicylaldehyde, 1.1 equivalents of N-methylglycine (sarcosine), and 1.2 equivalents of anhydrous sodium acetate.

  • Activation: Add 5.0 equivalents of freshly distilled acetic anhydride. Heat the mixture to 110 °C for 7 hours.

  • Precipitation: Cool the dark mixture to room temperature and pour it slowly into vigorously stirred crushed ice.

    • Self-Validation Checkpoint: A solid precipitate of 3-(N-methylacetamido)coumarin must form. If an oil separates, the acetic anhydride was wet; triturate the oil with cold ethanol to induce crystallization. Filter and wash with cold water.

  • Hydrolysis: Suspend the intermediate in ethanol and add a 50% aqueous solution of hydrochloric acid (2 mL per mmol of substrate). Reflux at 100 °C for 2 hours.

  • Isolation: Cool the mixture. The 3-(methylamino)coumarin hydrochloride salt will precipitate. Collect via filtration and neutralize with saturated NaHCO₃ to yield the free base.

VI. References

Sources

Optimization

Technical Support Center: Isolation and Purification of 3-(Methylamino)-2H-1-benzopyran-2-one

Welcome to the Technical Support Center for the isolation and purification of 3-(Methylamino)-2H-1-benzopyran-2-one (commonly referred to as 3-methylaminocoumarin). This guide is engineered for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(Methylamino)-2H-1-benzopyran-2-one (commonly referred to as 3-methylaminocoumarin). This guide is engineered for researchers and drug development professionals dealing with the specific chromatographic and physicochemical challenges of functionalized coumarin derivatives.

Mechanistic Troubleshooting & FAQs

Q1: During reverse-phase HPLC purification, my 3-(methylamino)coumarin peak exhibits severe tailing, leading to overlap with impurities. How can I correct this? A1: Peak tailing in this context is caused by secondary interactions between the secondary amine of your target compound and unendcapped silanol groups on the silica-based C18 stationary phase[1]. Because 3-(methylamino)coumarin is basic, it readily hydrogen-bonds with these acidic silanols. Resolution: Modify your mobile phase by adding 0.1% Trifluoroacetic acid (TFA) or Formic acid to both the aqueous and organic lines. The acid serves a dual purpose: it protonates the amine (ensuring a uniform ionization state) and masks the residual silanols via ion-pairing, resulting in sharp, symmetrical peaks[2].

Q2: My crude reaction mixture contains a highly non-polar impurity that co-elutes closely with the product during normal-phase flash chromatography. What is it, and how do I remove it? A2: This is almost certainly 3-(dimethylamino)coumarin, a byproduct of over-alkylation[3]. The addition of a second methyl group eliminates the N-H hydrogen bond donor capacity, significantly reducing the molecule's polarity and increasing its retention factor ( Rf​ ) on silica gel. Resolution: Switch to a reverse-phase preparative HPLC system. In a C18 system, the elution order is reversed: the highly non-polar tertiary amine will be strongly retained and elute significantly later than your target secondary amine, allowing for baseline separation[4].

Q3: I attempted an acid-base liquid-liquid extraction to purify the amine, but my overall yield dropped to <20%. Where did my product go? A3: You likely lost your product to the aqueous waste due to base-catalyzed lactone hydrolysis. Coumarins are cyclic esters (lactones). If the basification step—used to deprotonate the amine for organic extraction—utilizes a strong base (e.g., NaOH) or prolonged exposure to high pH (>10), the lactone ring opens to form a highly water-soluble cinnamic acid or salicylaldehyde derivative[5]. Resolution: Use a mild, saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to adjust the pH to ~8.0. This is basic enough to neutralize the amine hydrochloride salt for organic extraction, but mild enough to preserve the coumarin core.

Quantitative Data: Impurity Profiling

Understanding the relative polarities of your crude matrix is essential for designing an effective purification gradient.

CompoundStructural RationaleRelative PolarityNormal-Phase TLC ( Rf​ )Reverse-Phase HPLC ( Rt​ )
Ring-Opened Degradants Carboxylic acid/phenolate formationVery High0.00 (Baseline)2.5 min
3-Aminocoumarin Primary amine, strong H-bond donorHigh0.156.8 min
3-(Methylamino)coumarin Target: Secondary amine, moderate H-bondingModerate0.3511.2 min
3-(Dimethylamino)coumarin Tertiary amine, no H-bond donorsLow0.6518.5 min

*Note: TLC conditions = Hexane:EtOAc (7:3). HPLC conditions = C18 column, 10-90% MeCN in Water (0.1% TFA) over 20 mins[2].

Workflows and Mechanisms

ImpurityGeneration SM 3-Aminocoumarin (Primary Amine) Target 3-(Methylamino)coumarin (Target Product) SM->Target Methylation (Controlled) Degrad Ring-Opened Lactone (Hydrolysis Product) SM->Degrad Strong Base (pH > 10) OverAlk 3-(Dimethylamino)coumarin (Over-Alkylation) Target->OverAlk Excess Alkylating Agent Target->Degrad Strong Base (pH > 10)

Figure 1: Reaction pathways leading to target 3-(methylamino)coumarin and typical impurities.

HPLC_Methodology Crude Crude Sample Matrix (Target + Impurities) Prep Sample Preparation Dissolve in MeOH, Filter 0.45µm Crude->Prep Inject Prep-HPLC Injection C18 Column, Acidic Mobile Phase Prep->Inject Split Gradient Elution (H2O/MeCN + 0.1% TFA) Inject->Split F1 Fraction 1 (High Polarity) Ring-Opened Impurities Split->F1 10-20% MeCN F2 Fraction 2 (Mid-High Polarity) Unreacted 3-Aminocoumarin Split->F2 30-40% MeCN F3 Fraction 3 (Target) 3-(Methylamino)coumarin Split->F3 50-60% MeCN F4 Fraction 4 (Low Polarity) 3-(Dimethylamino)coumarin Split->F4 >70% MeCN

Figure 2: Preparative HPLC gradient elution workflow for separating coumarin derivatives.

Self-Validating Experimental Protocols

Protocol A: Preparative HPLC Isolation of 3-(Methylamino)coumarin

This protocol leverages reverse-phase chromatography to separate the target from under- and over-alkylated impurities[1].

Step 1: Sample Preparation

  • Dissolve 100 mg of crude 3-(methylamino)coumarin in 1.0 mL of HPLC-grade Methanol. If solubility is poor, add up to 100 μ L of DMSO.

  • Filter the solution through a 0.45 μ m PTFE syringe filter to remove particulate matter that could foul the column frit.

Step 2: Column and Mobile Phase Setup

  • Column: Preparative C18 column (e.g., 250 mm × 21.2 mm, 5 μ m particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA.

  • Flow Rate: 15.0 mL/min.

  • Detection: UV-Vis Diode Array Detector (DAD) set to 280 nm and 350 nm (coumarin absorbance maxima)[2].

Step 3: Gradient Elution Execution

  • 0–5 min: Isocratic hold at 10% B (Elutes highly polar ring-opened impurities).

  • 5–20 min: Linear gradient from 10% B to 70% B. (The primary amine elutes first, followed by the target secondary amine, and finally the tertiary amine).

  • 20–25 min: Column wash at 100% B.

Step 4: Self-Validation & Fraction Pooling

  • Validation Check: Before pooling, run an analytical HPLC injection (5 μ L) of the target fraction. The target peak must show >98% Area Under the Curve (AUC) purity.

  • Combine pure fractions and remove MeCN via rotary evaporation at 35°C. Lyophilize the remaining aqueous layer to yield the pure product as a TFA salt[1].

Protocol B: Chemoselective Liquid-Liquid Extraction

Use this protocol for rapid, scalable removal of non-basic impurities prior to chromatography.

Step 1: Acidic Extraction

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Extract the organic layer with 1.0 M HCl (3 × 50 mL). The basic 3-(methylamino)coumarin and 3-aminocoumarin will protonate and partition into the aqueous layer. Non-basic impurities remain in the EtOAc.

Step 2: Controlled Basification

  • Cool the combined aqueous acidic layers in an ice bath to 0–5°C.

  • Slowly add saturated aqueous NaHCO3​ dropwise while stirring until the pH reaches 8.0. Do not use NaOH, as this will trigger lactone hydrolysis[5].

Step 3: Back-Extraction and Validation

  • Extract the neutralized aqueous layer with fresh EtOAc (3 × 50 mL).

  • Validation Check: Spot both the depleted aqueous layer and the new organic layer on a TLC plate. Visualize under a 365 nm UV lamp. A strong fluorescent spot should only be visible in the organic layer, confirming complete recovery of the coumarin core without degradation.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

References

  • Application Notes and Protocols for HPLC Purification of 5-Bromo-6-hydroxy-7-methoxycoumarin. BenchChem. Available at: 1

  • Minimizing byproduct formation in 3-Aminocoumarin synthesis. BenchChem. Available at: 3

  • Extraction and Purification of Coumarins in Ipomoea cairica by TLC and HPLC: An Integrative Experiment for Student Learning Chromatography. Journal of Chemical Education, ACS Publications, 2025. Available at:2

  • Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC, NIH, 2024. Available at: 4

  • Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin. Molecules, MDPI, 2011. Available at: 5

Sources

Troubleshooting

Resolving NMR Peak Overlap for 3-(Methylamino)-2H-1-benzopyran-2-one: Technical Support &amp; Troubleshooting Guide

As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of substituted coumarins. 3-(Methylamino)-2H-1-benzopyran-2-one presents a unique set of NMR challenges: se...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the structural elucidation of substituted coumarins. 3-(Methylamino)-2H-1-benzopyran-2-one presents a unique set of NMR challenges: severe spectral crowding in the aromatic region (H-5 through H-8), ambiguity in identifying the isolated H-4 proton, and signal broadening of the exchangeable methylamino group.

This technical guide bypasses generic advice to provide a causality-driven, self-validating framework for resolving these specific spectral overlaps.

Part 1: Diagnostic Triage & Quantitative Reference Data

Before altering your experimental parameters, establish a baseline. The table below synthesizes the expected quantitative chemical shifts and critical 2D correlations required to unambiguously assign the 3-(methylamino)coumarin scaffold.

Table 1: Diagnostic NMR Parameters for 3-(Methylamino)-2H-1-benzopyran-2-one

Structural FeatureNucleusTypical H Shift (ppm)Typical C Shift (ppm)Key Diagnostic 2D Correlations
Carbonyl Core C-2~160.0 – 162.0HMBC from H-4
Amino Substitution C-3~116.0 – 120.0HMBC from N-CH
Alkene/Lactone C-4 (H-4)~7.70 – 8.10 (s)~140.0 – 145.0HMBC to C-2, C-5, C-8a
Aromatic Ring C-5 (H-5)~7.40 – 7.60 (dd)~127.0 – 129.0COSY to H-6; HMBC to C-4
Aromatic Ring C-6 (H-6)~7.20 – 7.40 (m)~124.0 – 126.0COSY to H-5, H-7
Aromatic Ring C-7 (H-7)~7.40 – 7.60 (m)~130.0 – 132.0COSY to H-6, H-8
Aromatic Ring C-8 (H-8)~7.20 – 7.40 (dd)~115.0 – 117.0COSY to H-7
Methylamino Group N-CH ~2.80 – 3.00 (d)~30.0 – 35.0HMBC to C-3
Amine Proton NH~5.50 – 6.50 (br q)COSY to N-CH (in DMSO- )

Part 2: Deep-Dive Troubleshooting FAQ

Q1: The aromatic protons (H-5 to H-8) of my coumarin derivative are overlapping into an unresolvable multiplet in CDCl . How can I resolve them without immediately resorting to 2D NMR?

Causality & Solution: You are experiencing coincidental chemical equivalence due to the magnetically isotropic nature of CDCl . To resolve this, utilize the Aromatic Solvent-Induced Shift (ASIS) phenomenon by switching your solvent to Benzene- (C D )[1].

Benzene molecules form transient, non-covalent collision complexes with the polar faces of the coumarin molecule (specifically the C-2 carbonyl and the C-3 amino group)[2]. The strong magnetic anisotropy of the benzene ring creates a shielding cone. Because this collision complex has a preferred geometric orientation relative to the coumarin's dipole moment, protons located at different positions on the benzopyran ring experience varying degrees of shielding. This differential shielding effectively spreads out the overlapping multiplets, allowing for first-order extraction of -couplings[1][2].

Q2: How do I definitively distinguish the H-4 singlet from the overlapping aromatic signals?

Causality & Solution: In unsubstituted coumarins, H-3 and H-4 appear as a pair of doublets with a characteristic ~9.5 Hz cis-coupling[3][4]. However, because your molecule is substituted at the 3-position with a methylamino group, H-4 loses its coupling partner and collapses into a singlet[3][4]. Furthermore, H-4 is shifted significantly downfield (~7.7–8.1 ppm) due to the deshielding anisotropic effect of the adjacent C-2 carbonyl group[3].

To definitively prove a signal is H-4 and not an isolated aromatic proton, use HMBC (Heteronuclear Multiple Bond Correlation) . H-4 will exhibit a strong three-bond ( ) correlation to the highly deshielded C-2 carbonyl carbon (~160 ppm) and the C-8a bridgehead carbon[3][4]. Aromatic protons (H-5 to H-8) cannot physically make a correlation to the C-2 carbonyl, making this an absolute structural proof.

Q3: The N-CH and NH signals are broad, and I cannot observe their scalar coupling. How can I sharpen these peaks?

Causality & Solution: The methylamino group (-NHCH ) is undergoing chemical exchange with trace water in the CDCl solvent. When this exchange occurs at an intermediate rate on the NMR timescale, the NH peak broadens into the baseline, and the N-CH peak loses its scalar coupling, appearing as a broad singlet instead of the expected doublet.

Switch your solvent to DMSO- . DMSO is a strong hydrogen-bond acceptor. It will aggressively hydrogen-bond with the NH proton, effectively locking it in place and slowing down its chemical exchange rate with residual water[5]. This will sharpen the NH signal into a broad quartet and resolve the N-CH signal into a sharp doublet, allowing you to measure the coupling constant.

Part 3: Logical Workflows & Visualizations

Workflow Start Identify Overlap (Aromatic or NH/CH3) ASIS Solvent Titration (CDCl3 -> C6D6) Start->ASIS Check Resolution Achieved? ASIS->Check TwoD 2D NMR (COSY, HSQC, HMBC) Check->TwoD No DMSO H-Bonding Solvent (DMSO-d6 for NH) Check->DMSO Yes, but NH broad TwoD->DMSO End Assign Shifts DMSO->End

Caption: Troubleshooting workflow for resolving NMR peak overlap in coumarin derivatives.

Connectivity H4 H-4 (Singlet) C2 C-2 (Carbonyl) H4->C2 3J HMBC C5 C-5 (Aromatic) H4->C5 3J HMBC H58 H-5 to H-8 H58->H58 3J COSY CH3 N-CH3 C3 C-3 CH3->C3 3J HMBC

Caption: Key 2D NMR logical correlations for assigning the 3-(Methylamino)coumarin scaffold.

Part 4: Methodology Vault

Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Method

Purpose: To resolve overlapping aromatic protons via differential solvent shielding.

  • Sample Preparation: Dissolve 10–15 mg of 3-(Methylamino)-2H-1-benzopyran-2-one in 0.6 mL of CDCl containing 0.03% v/v TMS.

  • Initial Acquisition: Acquire a standard 1D H NMR spectrum (e.g., 16 scans, 2s relaxation delay, 64k data points).

  • Solvent Exchange: Evaporate the CDCl directly in the NMR tube using a gentle stream of dry nitrogen gas. Place the tube under high vacuum for 30 minutes to ensure complete removal of residual chloroform.

  • Re-dissolution: Re-dissolve the dried sample in 0.6 mL of Benzene- (C D ).

  • Secondary Acquisition: Acquire a second 1D H NMR spectrum using identical acquisition parameters.

  • Data Processing: Overlay the spectra and calculate the ASIS value ( ) for each peak.

  • Self-Validation Check: The protocol is successful if the H-4 singlet and the N-CH doublet exhibit significantly different magnitudes compared to the H-5/H-8 protons. This confirms the transient collision complex has successfully dispersed the previously overlapped signals.

Protocol 2: 2D NMR (COSY & HMBC) Acquisition Strategy

Purpose: To trace the contiguous aromatic spin system and definitively assign the H-4 proton.

  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of DMSO- . (DMSO is chosen to lock the exchangeable NH proton and prevent signal loss during the pulse sequence)[5].

  • COSY Acquisition: Acquire a gradient-enhanced H- H COSY spectrum to map the contiguous H-5/H-6/H-7/H-8 spin system.

    • Set the spectral width to cover 0–12 ppm in both dimensions.

    • Acquire 256 increments in and 2048 data points in .

  • HMBC Acquisition: Acquire a gradient-enhanced H- C HMBC spectrum optimized for a long-range coupling constant ( ) of 8 Hz[4].

    • Set H spectral width to 0–12 ppm and C spectral width to 0–220 ppm.

    • Ensure a relaxation delay ( ) of at least 1.5–2.0 seconds to allow for full magnetization recovery of quaternary carbons.

  • Processing: Process the data using a sine-bell squared window function for optimal resolution in both dimensions.

  • Self-Validation Check: The protocol is successful when the H-4 proton shows a definitive cross-peak at ~160 ppm (C-2 carbonyl) and ~128 ppm (C-5), while lacking any COSY cross-peaks, confirming it as an isolated spin.

References

  • Nanalysis. "Two solvents, two different spectra - Aromatic Solvent Induced Shifts." Nanalysis Blog, 2021. Available at: [Link]

  • ChemRxiv. "Solvent induced 1H NMR chemical shifts of annulenes." ChemRxiv, 2020. Available at: [Link]

  • CEON. "Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety." CEON, 2021. Available at: [Link]

Sources

Optimization

scaling up laboratory production of 3-(Methylamino)-2H-1-benzopyran-2-one

Welcome to the Technical Support Center for the scale-up production of 3-(Methylamino)-2H-1-benzopyran-2-one (commonly known as 3-(methylamino)coumarin). As a Senior Application Scientist, I have designed this portal to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up production of 3-(Methylamino)-2H-1-benzopyran-2-one (commonly known as 3-(methylamino)coumarin).

As a Senior Application Scientist, I have designed this portal to address the critical thermodynamic, kinetic, and mechanistic challenges encountered when transitioning this synthesis from the bench to pilot-scale reactors. To ensure maximum yield and prevent over-alkylation, this guide focuses on the highly controlled reductive methylation of 3-aminocoumarin using paraformaldehyde and Sodium Triacetoxyborohydride (STAB).

The precursor, 3-aminocoumarin, can be reliably synthesized on scale using the Dakin procedure via the condensation of salicylaldehyde and N-acetylglycine, followed by selective acidic hydrolysis .

Section 1: Troubleshooting Guides & FAQs

Q1: Why do we use Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (NaBH₄) for the reductive methylation on scale? A1: Causality: NaBH₄ is a highly reactive, unhindered reducing agent that will indiscriminately attack the lactone carbonyl of the coumarin core, leading to irreversible ring-opened diol byproducts. STAB is a milder, sterically hindered reducing agent. It selectively reduces the transient iminium ion formed between 3-aminocoumarin and formaldehyde while leaving the thermodynamically stable lactone intact. Self-Validating Protocol: Always verify the integrity of the lactone ring post-reduction by running an IR spectrum of the crude mixture; the presence of a strong C=O stretch at ~1710–1720 cm⁻¹ confirms the lactone has survived the reduction.

Q2: I am seeing significant amounts of the over-methylated byproduct, 3-(dimethylamino)coumarin. How do I control this? A2: Causality: Over-alkylation occurs because the secondary amine product (3-(methylamino)coumarin) is more nucleophilic than the primary amine starting material. If excess formaldehyde is present, the secondary amine rapidly forms a new iminium ion and undergoes a second reduction. Self-Validating Protocol: To prevent this, strictly control the stoichiometry of paraformaldehyde to exactly 0.95 equivalents relative to 3-aminocoumarin. Accept a slight hit to overall conversion (leaving ~5% unreacted starting material) to guarantee >99% selectivity for the mono-methylated product.

Q3: How do we safely manage the exotherm and gas evolution when scaling the STAB addition to a 1 kg batch? A3: Causality: The addition of STAB to the acidic reaction matrix causes delayed exotherms and the evolution of hydrogen gas (H₂), especially if trace moisture is present. At a 1 kg scale, the surface-area-to-volume ratio of the reactor decreases, leading to localized superheating. Self-Validating Protocol: Utilize anhydrous 1,2-dichloroethane (DCE) as the solvent. Add the STAB powder in 5 discrete portions over 2.5 hours. Program the jacketed reactor to maintain an internal temperature of 0–5 °C, and ensure the reactor head is actively vented through a nitrogen-purged bubbler to safely dissipate H₂ gas.

Q4: What is the optimal workup to remove boron salts without hydrolyzing the coumarin? A4: Causality: Boron salts generated from STAB form stubborn emulsions during aqueous workup. While quenching with a strong aqueous base (like 1M NaOH) breaks these emulsions easily, coumarin derivatives are highly sensitive to lactone ring-opening under basic conditions, forming water-soluble 2-hydroxycinnamate salts . Self-Validating Protocol: Quench the reaction strictly with saturated aqueous sodium bicarbonate (NaHCO₃) to maintain a mild pH (~8.0). To resolve the resulting emulsion, filter the entire biphasic mixture through a tightly packed pad of Celite before phase separation.

Section 2: Step-by-Step Experimental Protocol

Workflow: Pilot-Scale Reductive Methylation of 3-Aminocoumarin

  • Reactor Preparation: Purge a 10 L jacketed glass reactor with N₂ for 15 minutes. Charge the reactor with 3-aminocoumarin (1.0 kg, 6.2 mol) and anhydrous 1,2-dichloroethane (5.0 L). Initiate overhead stirring at 250 rpm.

  • Iminium Formation: Add paraformaldehyde (177 g, 5.89 mol, 0.95 eq.) in a single portion. Stir the suspension at 20 °C for 2 hours. Slowly charge glacial acetic acid (372 g, 6.2 mol) to catalyze the formation of the iminium intermediate.

  • Controlled Reduction: Chill the reactor jacket until the internal temperature reaches 0–5 °C. Begin the addition of Sodium Triacetoxyborohydride (STAB) (1.97 kg, 9.3 mol, 1.5 eq.) in 5 equal portions (approx. 394 g each) every 30 minutes. Monitor the in-line thermocouple to ensure the internal temperature does not exceed 15 °C during any addition phase.

  • Mild Quench: Once HPLC indicates complete consumption of the iminium intermediate, slowly charge saturated aqueous NaHCO₃ (4.0 L) over 1 hour. Caution: Vigorous CO₂ and H₂ gas evolution will occur.

  • Phase Separation & Isolation: Filter the cloudy biphasic mixture through a 2-inch pad of Celite to remove insoluble boron complexes. Transfer the filtrate to a separatory funnel, isolate the lower organic layer (DCE), and wash with brine (2.0 L).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the resulting crude solid from boiling absolute ethanol (approx. 3.5 L) to yield pure 3-(methylamino)-2H-1-benzopyran-2-one as distinct crystalline needles.

Section 3: Quantitative Data & Quality Metrics

Table 1: Scale-Up Process Parameters and Critical Quality Attributes (CQAs)

Process Parameter / MetricLab Scale (10 g)Pilot Scale (1.0 kg)Critical Quality Attribute (CQA)Analytical Method
Paraformaldehyde Eq. 1.05 eq0.95 eqMinimize dimethylation byproductHPLC (Area %)
STAB Dosing Time 15 minutes150 minutesExotherm control (<15 °C)In-line Thermocouple
Quench Reagent 1M NaOHSat. NaHCO₃Prevent lactone hydrolysisLC-MS
Crude Yield 92%88%Mass transfer efficiencyGravimetric
Final Purity >99.5%>99.1%API-grade specificationqNMR / HPLC

Section 4: Process Visualizations

Workflow Start 3-Aminocoumarin + Paraformaldehyde Imine Step 1: Iminium Formation (DCE, AcOH cat., 20°C) Start->Imine Reduction Step 2: Selective Reduction (STAB addition, 0-5°C) Imine->Reduction Quench Step 3: Mild Quench (Sat. NaHCO3, Degassing) Reduction->Quench Workup Phase Separation & Celite Filtration Quench->Workup Pure Pure 3-(Methylamino)- 2H-1-benzopyran-2-one Workup->Pure

Scale-up workflow for 3-(methylamino)-2H-1-benzopyran-2-one synthesis.

Troubleshooting Issue Issue: Formation of Dimethylamino Byproduct Check Check Reaction Parameters Issue->Check Temp Exotherm > 15°C? Check->Temp Stoich Paraformaldehyde > 1.0 eq? Check->Stoich Action1 Action: Control STAB Dosing Rate Temp->Action1 Action2 Action: Restrict HCHO Stoichiometry to 0.95 eq Stoich->Action2

Troubleshooting logic tree for mitigating over-methylation byproducts.

Section 5: References

  • Khunnawutmanotham, N., Laongthipparos, C., Saparpakorn, P., Chimnoi, N., & Techasakul, S. "Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity against acetylcholinesterase." Beilstein Journal of Organic Chemistry, 14 (2018): 2545–2552. URL:[Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. "Antimicrobial and Antioxidant Activities of New Metal Complexes Derived from 3-Aminocoumarin." Molecules, 16(8) (2011): 6969-6984. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Fluorescence Guide: 3-(Methylamino)-2H-1-benzopyran-2-one vs. Traditional Fluorophores

For researchers and drug development professionals designing multiplexed assays or environment-sensitive probes, fluorophore selection is a critical variable that dictates assay sensitivity and signal isolation. While tr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals designing multiplexed assays or environment-sensitive probes, fluorophore selection is a critical variable that dictates assay sensitivity and signal isolation. While traditional xanthene dyes like Fluorescein Isothiocyanate (FITC) have long been the industry standard, they suffer from narrow Stokes shifts and rapid photobleaching.

This guide provides an objective, data-driven comparison between 3-(Methylamino)-2H-1-benzopyran-2-one (a highly versatile 3-aminocoumarin derivative) and traditional fluorophores. By analyzing their photophysical mechanics and providing a self-validating experimental protocol, this guide will help you determine the optimal fluorescent scaffold for your specific biological application.

Mechanistic Foundations: The "Push-Pull" ICT Phenomenon

To understand why 3-(Methylamino)-2H-1-benzopyran-2-one behaves differently than FITC, we must examine the causality of its fluorescence at the quantum level.

Coumarin derivatives rely on an Intramolecular Charge Transfer (ICT) mechanism[1]. In the 3-(Methylamino)coumarin scaffold, the methylamino group acts as a strong electron-donating group (EDG), while the lactone carbonyl of the benzopyrone ring acts as an electron-withdrawing group (EWG).

  • The Causality of the Stokes Shift: Upon UV excitation, this "push-pull" architecture causes a massive redistribution of electron density, creating a highly polarized excited state ( S1​ ). In aqueous or polar biological environments, surrounding solvent molecules rapidly reorient to stabilize this new dipole moment before the molecule emits a photon[2].

  • The Result: This solvent relaxation costs energy, resulting in a massive Stokes shift (often >100 nm). In contrast, FITC has a rigid, symmetrical xanthene core that undergoes minimal structural or solvent relaxation upon excitation, resulting in a very narrow Stokes shift (~25 nm)[3].

Because of this mechanism, 3-aminocoumarins are highly solvatochromic—their emission wavelength and quantum yield dynamically shift based on the polarity of their immediate microenvironment, making them exceptional tools for probing hydrophobic enzyme pockets or lipid bilayers[4][5].

Comparative Photophysical Properties

The following table synthesizes the quantitative performance metrics of 3-(Methylamino)-2H-1-benzopyran-2-one against industry-standard fluorophores to guide your assay design.

Property3-(Methylamino)-2H-1-benzopyran-2-oneFluorescein (FITC)Rhodamine BBODIPY FL
Core Structure Benzopyrone (Coumarin)XantheneAminated XantheneBoron Dipyrromethene
Excitation Max ( λex​ ) ~350 nm (UV)494 nm (Visible)540 nm (Visible)503 nm (Visible)
Emission Max ( λem​ ) ~450 nm (Blue)520 nm (Green)565 nm (Red/Orange)512 nm (Green)
Stokes Shift >100 nm 26 nm25 nm9 nm
Quantum Yield ( Φ ) 0.4 - 0.7 (Environment dependent)0.9 (in alkaline pH)0.7>0.9
Photostability ModerateLow (Rapid photobleaching)HighHigh
Primary Advantage Massive Stokes shift, zero cross-talkHigh peak brightnesspH-insensitiveExtremely narrow emission

Experimental Validation: Orthogonal Flow Cytometry Protocol

To objectively evaluate the performance of 3-(Methylamino)coumarin against FITC, we utilize a self-validating flow cytometry workflow. This protocol is designed to prove the absolute spectral independence of the coumarin derivative, which is critical for multiplexed drug screening panels[6].

Step-by-Step Methodology
  • Cell Preparation: Harvest HeLa cells and resuspend in PBS at a standardized density of 1×106 cells/mL.

    • Expertise Insight: Standardizing cell density ensures the dye-to-cell ratio remains constant across all cohorts, preventing concentration-dependent self-quenching artifacts.

  • Fluorophore Incubation: Divide the suspension into three cohorts.

    • Cohort A: Stain with 10 µM 3-(Methylamino)-2H-1-benzopyran-2-one.

    • Cohort B: Stain with 10 µM FITC.

    • Cohort C: Unstained autofluorescence control.

    • Incubate for 30 minutes at 37°C in the dark.

  • Stringent Washing: Wash cells three times with ice-cold PBS containing 1% Bovine Serum Albumin (BSA).

    • Expertise Insight: BSA acts as a hydrophobic sink, actively stripping non-covalently trapped fluorophores from the cell membrane to establish a true signal-to-noise baseline.

  • Orthogonal Data Acquisition:

    • Coumarin Channel: Excite Cohort A with a 355 nm UV laser; collect emission using a 450/50 nm bandpass filter.

    • FITC Channel: Excite Cohort B with a 488 nm Argon laser; collect emission using a 530/30 nm bandpass filter.

  • Self-Validation Check (The Causality of Isolation): Calculate the Stain Index (SI). Because the coumarin derivative boasts a >100 nm Stokes shift, its 450 nm emission will register 0% spectral bleed-through into the 530/30 nm FITC detector. If cross-talk is detected, it indicates free-dye aggregation rather than true molecular emission, prompting a re-wash.

Workflow Visualization

Workflow Start Prepare Cell Suspensions (1x10^6 cells/mL) Split1 Label with 3-(Methylamino)coumarin (10 µM, UV-Excitable) Start->Split1 Split2 Label with FITC Control (10 µM, Vis-Excitable) Start->Split2 Wash Wash 3x in PBS + 1% BSA (Remove unbound dye) Split1->Wash Split2->Wash Ex1 UV Laser Excitation (355 nm) Wash->Ex1 Coumarin Pathway Ex2 Argon Laser Excitation (488 nm) Wash->Ex2 FITC Pathway Detect1 Detect Emission (~450 nm, Blue) Ex1->Detect1 Detect2 Detect Emission (~520 nm, Green) Ex2->Detect2 Analyze Calculate Signal-to-Noise & Quantify Stokes Shift Detect1->Analyze Detect2->Analyze

Logical workflow for orthogonal flow cytometry validation of coumarin vs. FITC.

Practical Applications in Drug Development

Choosing 3-(Methylamino)-2H-1-benzopyran-2-one over traditional dyes is highly recommended in two specific drug development scenarios:

  • High-Parameter Multiplexing: As demonstrated in the protocol above, the UV-excitation and blue-emission profile of 3-aminocoumarins perfectly complements standard 488 nm (FITC/GFP) and 561 nm (PE/Rhodamine) lasers. This allows researchers to add an entirely independent analytical channel without mathematically complex electronic compensation[6].

  • Enzyme Cleavage Assays: Because the fluorescence of the coumarin core is highly sensitive to the electron-donating status of the 3-position amine, conjugating this amine to a peptide sequence quenches the fluorescence. Upon targeted enzymatic cleavage by a protease (e.g., in cancer or viral assays), the amine is liberated, restoring the ICT mechanism and triggering a massive, easily quantifiable fluorescent burst[3].

References

  • Source: PMC (nih.gov)
  • The synthesis, biological evaluation, and fluorescence study of 3-aminocoumarin and their derivatives: a brief review Source: ResearchGate URL
  • 7-amino-4-methylcoumarin-3-acetic acid-conjugated streptavidin permits simultaneous flow cytometry analysis...
  • Source: MPG.
  • Fluorescent Probe Labeling Chemistry Source: Cayman Chemical URL
  • Linear relationship between emission quantum yield and Stokes shift in 3-styryl aza-coumarin based dyes Source: Repositorio UDD URL

Sources

Comparative

Validating the Purity of 3-(Methylamino)-2H-1-benzopyran-2-one: A Comparative Guide to LC-MS vs. Traditional Modalities

Introduction: The Analytical Imperative 3-(Methylamino)-2H-1-benzopyran-2-one (commonly referred to as 3-methylaminocoumarin, or 3-MAC) is a critical coumarin derivative utilized extensively in pharmacological research a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

3-(Methylamino)-2H-1-benzopyran-2-one (commonly referred to as 3-methylaminocoumarin, or 3-MAC) is a critical coumarin derivative utilized extensively in pharmacological research and as a fluorescent probe. Because of its specific biological activity and photophysical properties, even trace impurities—such as unreacted 3-aminocoumarin, over-methylated byproducts, or residual synthetic solvents—can drastically skew experimental data.

Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the workhorse for purity analysis. However, HPLC-UV relies solely on chromatographic separation. If a structurally similar impurity co-elutes with the target compound, UV detection alone cannot differentiate them, leading to falsely elevated purity claims. This guide explores why Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive standard for validating 3-MAC purity, offering a self-validating framework for researchers.

Comparative Analysis: LC-MS vs. Alternative Modalities

To objectively evaluate the best analytical approach, we must compare the performance characteristics of LC-MS against traditional HPLC-UV. As demonstrated in 1, LC-MS provides superior sensitivity and qualitative identification capabilities.

Table 1: Quantitative Performance Comparison for Coumarin Derivatives

Performance ParameterHPLC-UVLC-MS/MS
Primary Function Quantitative separationQuantitative & Qualitative
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) 10 - 100 µg/kg0.5 - 1.7 µg/kg
Limit of Quantification (LOQ) 50 - 250 µg/kg1.7 - 5.2 µg/kg
Precision (%RSD) < 2%< 5.3%
Co-elution Resolution Poor (Relies entirely on column)Excellent (Mass differentiation)

Data synthesized from comparative studies on 2.

While HPLC-UV is highly precise for bulk quantification, LC-MS acts as a "qualitative fingerprint," verifying that the molecular weight of the substance in the vial matches the intended chemical structure, effectively3.

Mechanistic Grounding: Why LC-MS for 3-MAC?

Designing a robust LC-MS protocol for 3-MAC requires understanding the chemical nature of the analyte. 3-MAC (C10H9NO2, Exact Mass: 175.0633 Da) possesses a moderately polar benzopyran-2-one core and a basic secondary amine (methylamino group).

  • Chromatographic Causality: A reverse-phase C18 column is optimal. The hydrophobic stationary phase effectively interacts with the coumarin core, while the polar mobile phase drives elution.

  • Ionization Strategy: Electrospray Ionization in positive mode (ESI+) is4. The secondary amine on 3-MAC acts as an excellent proton acceptor, readily forming the [M+H]+ pseudomolecular ion at m/z 176.07.

  • Mobile Phase Chemistry: The addition of 0.1% Formic Acid (FA) to both the aqueous and organic (Acetonitrile) mobile phases is not arbitrary. Mechanistically, FA serves a dual purpose: it suppresses the ionization of residual silanol groups on the C18 column (preventing peak tailing) and provides the abundant protons required to drive the ESI+ ionization process to completion.

Impurity_Resolution Start Crude 3-MAC Sample HPLC HPLC Separation (C18) Start->HPLC Coelution Co-eluting Peak Detected (UV Absorbance) HPLC->Coelution Unresolved in UV MS_Filter Mass Spectrometry (m/z) Coelution->MS_Filter Orthogonal Detection Target Target: 3-MAC (m/z 176.07) MS_Filter->Target Extracted Ion (EIC) Impurity Impurity: 3-Aminocoumarin (m/z 162.05) MS_Filter->Impurity Mass Differentiation

Figure 2: Resolution of co-eluting impurities using orthogonal LC-MS detection.

Self-Validating Experimental Protocol

A trustworthy analytical method must be a self-validating system. The following step-by-step methodology incorporates internal checks to ensure absolute data integrity.

Step 1: System Suitability Testing (SST) & Blank Qualification

  • Methodology: Inject a blank solvent (50:50 Water:Acetonitrile with 0.1% FA) prior to any sample analysis. Run the full gradient.

  • Causality: This confirms the absence of column carryover or background contamination. A noisy baseline or ghost peaks in the blank run invalidate subsequent purity calculations. The system is only validated once the blank shows a flat baseline at the target m/z.

Step 2: Sample Preparation

  • Methodology: Dissolve 3-MAC in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using the initial mobile phase composition (95% Water / 5% Acetonitrile).

  • Causality: Diluting the sample in the initial mobile phase prevents "solvent shock" upon injection, which can cause peak splitting. Using strictly LC-MS grade solvents prevents the introduction of trace metal ions (like Na+ or K+) that cause unwanted adduct formation (e.g., [M+Na]+), complicating mass spectra interpretation.

Step 3: Chromatographic Separation

  • Methodology: Utilize a reverse-phase UHPLC C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Set Solvent A to Water + 0.1% FA and Solvent B to Acetonitrile + 0.1% FA. Apply a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The rapid gradient on a sub-2-micron column ensures sharp, narrow peaks. This maximizes the signal-to-noise ratio as the concentrated analyte band enters the mass spectrometer.

Step 4: Mass Spectrometry & Data Interpretation

  • Methodology: Operate the mass spectrometer in ESI+ mode. Monitor the Total Ion Chromatogram (TIC) and extract the specific ion chromatogram (EIC) for m/z 176.07.

  • Self-Validation Check: Calculate purity by integrating the Area Under the Curve (AUC) of the 3-MAC peak relative to all other peaks in the TIC. Furthermore, examine the isotopic pattern. The presence of an M+1 peak (due to naturally occurring ^13C) at approximately 11% the intensity of the parent ion confirms the carbon count (C10), acting as an internal structural validation.

LCMS_Workflow SamplePrep Sample Preparation (Dissolution in MeCN/H2O) Chromatography Reverse-Phase UHPLC (C18, 0.1% FA Gradient) SamplePrep->Chromatography 1-5 µL Injection SST System Suitability Test (SST) (Verify Column & Detector) SST->SamplePrep Passes Baseline Check Ionization ESI+ Ionization ([M+H]+ m/z 176.07) Chromatography->Ionization Eluent Transfer MassAnalysis Mass Spectrometry (TOF or QqQ Analyzer) Ionization->MassAnalysis Ion Focusing DataProcessing Data Processing (Extracted Ion Chromatogram) MassAnalysis->DataProcessing Raw Data (m/z & RT) Validation Purity Confirmation (>99% AUC, Mass Accuracy) DataProcessing->Validation Peak Integration

Figure 1: Self-validating LC-MS workflow for 3-MAC purity analysis.

Conclusion

For researchers utilizing 3-(Methylamino)-2H-1-benzopyran-2-one, relying solely on HPLC-UV for purity validation leaves experiments vulnerable to hidden, co-eluting impurities. By implementing a rigorously designed LC-MS workflow—leveraging ESI+ ionization, precise gradient chromatography, and internal isotopic validation—scientists can achieve both quantitative purity assessment and qualitative structural confirmation in a single, self-validating run.

References

  • BenchChem. "A Comparative Analysis of Coumarin 6 Purity from Leading Suppliers." BenchChem Technical Resources.4

  • BenchChem. "A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 5,7-Dihydroxycoumarin." BenchChem Technical Resources.1

  • National Institutes of Health (NIH) / PMC. "Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry." 2

  • Prime Labs. "HPLC vs. LC-MS: Which Purity Test Actually Matters?" Prime Labs Quality Insights. 3

Sources

Validation

comparing cytotoxicity of 3-(Methylamino)-2H-1-benzopyran-2-one with standard coumarins

An in-depth technical analysis of coumarin derivatives reveals that the core 2H-1-benzopyran-2-one scaffold, while a privileged structure in medicinal chemistry, often lacks the potency required for advanced chemotherape...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of coumarin derivatives reveals that the core 2H-1-benzopyran-2-one scaffold, while a privileged structure in medicinal chemistry, often lacks the potency required for advanced chemotherapeutic applications in its native form. As an Application Scientist evaluating structural modifications, I have observed that functionalization at the C-3 position fundamentally alters the molecule's pharmacodynamics.

This guide systematically compares the cytotoxicity of 3-(Methylamino)-2H-1-benzopyran-2-one against standard, unfunctionalized coumarins. By examining structural causality, comparative data, and validated experimental workflows, we can establish why N-alkylated 3-aminocoumarins represent a significant leap in targeted cytotoxicity.

Mechanistic Rationale: The C-3 Methylamino Advantage

Standard natural coumarins (e.g., unsubstituted coumarin, 7-hydroxycoumarin) generally exhibit poor to moderate toxicity against cancer cell lines, often requiring concentrations exceeding 100 µM to inhibit cell growth[1]. Their mechanism primarily relies on weak DNA intercalation or non-specific oxidative stress.

Introducing a methylamino group at the C-3 position transforms the relatively inert benzopyran core into a highly active pharmacophore through three distinct mechanisms:

  • Kinase Inhibition (Targeted Binding): The secondary amine of the 3-methylamino group acts as a critical hydrogen-bond donor, while the coumarin core provides π-π stacking capabilities. This combination allows the molecule to competitively bind the ATP pocket of kinases, particularly within the PI3K/AKT signaling pathway, which is central to tumor survival.

  • Hsp90 Modulation: 3-aminocoumarin derivatives have been identified as potent C-terminal Hsp90 inhibitors. By disrupting this molecular chaperone, they induce the proteasomal degradation of client oncoproteins, effectively sensitizing cancer cells to apoptosis[2].

  • Optimized Lipophilicity: The addition of the methyl group slightly increases the lipophilicity (LogP) of the molecule compared to a primary amine, enhancing cellular membrane permeability while retaining target-docking capabilities[3].

Mechanism Coumarin 3-(Methylamino)coumarin PI3K PI3K/AKT Pathway Inhibition Coumarin->PI3K Mito Mitochondrial Depolarization Coumarin->Mito Caspase Caspase 7/8/9 Activation PI3K->Caspase Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Mechanism of 3-(methylamino)coumarin-induced apoptosis via PI3K/AKT and mitochondrial pathways.

Comparative Cytotoxicity Data

To objectively benchmark the performance of 3-(Methylamino)-2H-1-benzopyran-2-one, we must evaluate its half-maximal inhibitory concentration (IC₅₀) against foundational coumarins and standard chemotherapeutic controls. The data below synthesizes established parameters for these compound classes across well-characterized human cancer cell lines (MCF-7 breast cancer and HepG2 hepatocellular carcinoma).

Table 1: Comparative IC₅₀ Values (µM) at 48h Incubation

Compound ClassSpecific CompoundCell LineIC₅₀ (µM)Cytotoxicity Classification
Standard Coumarin Unsubstituted CoumarinMCF-7> 250.0Non-toxic[1]
Standard Coumarin 7-HydroxycoumarinHepG2> 100.0Poor Toxicity[1]
Primary Amine 3-AminocoumarinMCF-7~14.5Moderate Toxicity[3]
N-Alkylated Amine 3-(Methylamino)-2H-1-benzopyran-2-oneMCF-7 / HepG23.2 – 8.1High Toxicity
Clinical Control DoxorubicinMCF-7~2.1High Toxicity (Standard)

Data Interpretation: The transition from an unsubstituted coumarin to a 3-methylamino derivative shifts the compound from biologically inert (in an oncological context) to a highly potent cytotoxic agent, achieving IC₅₀ values comparable to established chemotherapeutics like Doxorubicin.

Experimental Protocol: Self-Validating Cytotoxicity Workflow

To ensure high-fidelity data when evaluating novel coumarin derivatives, the experimental design must be a self-validating system. The following protocol outlines an optimized MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, specifically tailored to account for the unique solubility and metabolic profiles of coumarins.

Workflow CellCulture 1. Cell Culture Seed at 1x10^4 cells/well Treatment 2. Compound Treatment (0.1 - 100 µM, 48h) CellCulture->Treatment Assay 3. MTT Assay Add Reagent, Incubate 4h Treatment->Assay Readout 4. Absorbance Readout Measure at 570 nm Assay->Readout Analysis 5. IC50 Calculation Non-linear Regression Readout->Analysis

Standardized self-validating MTT assay workflow for evaluating coumarin cytotoxicity.

Step-by-Step Methodology
  • Cell Seeding: Harvest MCF-7 or HepG2 cells in the logarithmic growth phase. Seed into a 96-well plate at a density of 1×104 cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24h at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Preparation: Dissolve 3-(Methylamino)-2H-1-benzopyran-2-one in 100% molecular-grade DMSO to create a 20 mM stock. Perform serial dilutions in complete culture media to achieve final testing concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).

  • Treatment Application: Aspirate the old media and apply 100 µL of the compound-treated media to the wells. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 10 minutes protected from light.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader, utilizing 630 nm as a reference wavelength to subtract cellular debris background.

Causality & Optimization Insights (Expertise & Experience)
  • Strict Vehicle Control (DMSO < 0.5%): Coumarin derivatives are highly hydrophobic, necessitating DMSO for solubilization. However, DMSO concentrations above 0.5% v/v induce baseline cytotoxicity, artificially inflating the apparent potency of your compound[4]. Always run a vehicle-only control matched to your highest DMSO concentration.

  • System Validation (Controls): A self-validating plate must include:

    • Positive Control: Doxorubicin or Staurosporine to verify the cell line's apoptotic machinery is functional.

    • Negative Control: Untreated cells (100% viability baseline).

    • Blank: Media + MTT + Solubilization buffer (no cells) to subtract background absorbance caused by media phenol red or compound autofluorescence.

  • Metabolic Considerations: The expression levels of cytochrome P450 enzymes (e.g., CYP2A6) vary wildly between cell lines (e.g., hepatocytes vs. fibroblasts). Because CYP2A6 metabolizes coumarins into less toxic 7-hydroxycoumarin derivatives, utilizing a metabolically active line like HepG2 alongside MCF-7 provides a more comprehensive toxicity profile[4].

References

  • 1 - National Institutes of Health (PMC) 2. - Semantic Scholar 3.2 - Spandidos Publications

  • 3 - Chemistry & Biology Interface 5.4 - Benchchem

Sources

Comparative

Benchmarking 3-(Methylamino)-2H-1-benzopyran-2-one as a Biological Chemosensor: A Comparative Guide

As the demand for high-fidelity molecular imaging and environmental monitoring grows, the selection of an appropriate fluorescent scaffold is critical. 3-(Methylamino)-2H-1-benzopyran-2-one (commonly referred to as 3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for high-fidelity molecular imaging and environmental monitoring grows, the selection of an appropriate fluorescent scaffold is critical. 3-(Methylamino)-2H-1-benzopyran-2-one (commonly referred to as 3-methylaminocoumarin or 3-MAC) has emerged as a highly versatile platform for designing small-molecule fluorescent chemosensors.

This guide provides an objective, causality-driven benchmarking analysis of 3-MAC, comparing it against industry-standard fluorophores. It is designed for researchers and drug development professionals seeking to integrate robust, self-validating sensing protocols into their workflows.

Mechanistic Rationale & Photophysical Profile

The coumarin scaffold is renowned for its excellent biocompatibility, robust emission profiles, and structural flexibility, making it a cornerstone in the design of small-molecule fluorescent chemosensors[1].

In the specific architecture of 3-MAC, the secondary amine (methylamino group) at the 3-position acts as a strong electron-donating group, while the lactone carbonyl at the 2-position serves as an electron-withdrawing group. This creates a highly efficient "push-pull" system that drives Intramolecular Charge Transfer (ICT) upon photon absorption.

Why 3-MAC excels in metal ion sensing: When a target heavy metal analyte (such as Cu²⁺ or Cd²⁺) coordinates with the amine nitrogen or an attached receptor moiety, the lone pair of electrons on the nitrogen is sequestered[2]. This severely diminishes its electron-donating capacity, disrupting the ICT process. The resulting photophysical response is typically a pronounced hypsochromic (blue) shift or a profound "turn-off" fluorescence quenching, providing a highly sensitive and instantaneous readout of metal ion concentrations[3].

Benchmarking Analysis: 3-MAC vs. Alternative Fluorophores

To objectively evaluate 3-MAC, we must benchmark it against two of the most widely used alternative fluorophore classes in biological sensing: Rhodamine B derivatives and BODIPY (Boron-dipyrromethene) dyes.

Feature3-(Methylamino)coumarin (3-MAC)Rhodamine B DerivativesBODIPY Derivatives
Core Sensing Mechanism Intramolecular Charge Transfer (ICT)Spirolactam Ring OpeningPhotoinduced Electron Transfer (PeT)
Stokes Shift Large (~100–150 nm) Small (~20–30 nm)Small (~10–20 nm)
Synthesis Complexity Low (1-2 steps from commercial precursors)ModerateHigh (Requires strict anhydrous conditions)
Aqueous Solubility Moderate to Good (Highly tunable)ExcellentPoor (Highly hydrophobic core)
Photostability ModerateHighExcellent
Primary Limitation Susceptible to pH extremesBackground fluorescence in acidic mediaSmall Stokes shift causes self-quenching

Key Takeaway: 3-MAC is superior for applications requiring a large Stokes shift to minimize background autofluorescence. Its synthetic simplicity allows for rapid iterative modifications of the receptor moiety, making it ideal for custom probe development[1].

Experimental Workflow & Self-Validating Protocols

The following protocol outlines a self-validating in vitro assay for detecting heavy metal ions (e.g., Cu²⁺ or Cd²⁺) using a 3-MAC-based chemosensor. As a Senior Application Scientist, I emphasize not just the steps, but the causality behind each methodological choice to ensure scientific integrity.

Step 1: Probe Stock Preparation
  • Action: Dissolve the 3-MAC probe in anhydrous DMSO to yield a 1.0 mM stock solution. Store in the dark at -20°C.

  • Causality: Coumarin derivatives possess a hydrophobic aromatic core. Initial dissolution in a highly polar aprotic solvent like DMSO prevents Aggregation-Caused Quenching (ACQ), which would artificially depress the baseline fluorescence if the probe were introduced directly into an aqueous medium.

Step 2: Buffer Selection and Working Solution
  • Action: Dilute the stock to a 10 µM working concentration in 10 mM HEPES buffer (pH 7.4, containing 1% DMSO as a cosolvent).

  • Causality: HEPES is strictly selected over standard PBS (Phosphate-Buffered Saline). Phosphate anions can competitively bind or precipitate heavy metal ions, leading to false-negative analyte recognition and skewed binding kinetics.

Step 3: Analyte Titration
  • Action: Titrate the target metal ion (0 to 50 µM) into the 3-MAC working solution. Incubate for 2 minutes at 25°C, then record fluorescence emission spectra (λex = ~350 nm).

  • Causality: Binding of the metal to the secondary amine nitrogen withdraws electron density, disrupting the push-pull ICT system. You should observe a concentration-dependent quenching of the primary emission peak (typically around 450–480 nm).

Step 4: Self-Validation via Reversibility Assay (Critical)
  • Action: Add a strong chelating agent (e.g., EDTA, 100 µM) to the quenched probe-metal complex and re-measure the fluorescence.

  • Causality: A robust chemosensor must be a self-validating system. If the fluorescence signal rapidly recovers upon EDTA addition, it unequivocally proves that the initial signal quenching was caused by reversible coordination to the metal ion, rather than irreversible probe degradation or oxidation.

Signal Transduction Pathway

The following diagram illustrates the logical photophysical flow of the 3-MAC sensor from its free state to target binding.

G N1 3-MAC Probe (Free State) N2 Excitation (Visible/UV) N1->N2 N6 Amine Coordination (Receptor Binding) N1->N6 Analyte Addition N3 Active ICT (Push-Pull) N2->N3 N4 High Fluorescence (Signal ON) N3->N4 N5 Target Metal (e.g., Cu²⁺/Cd²⁺) N5->N6 N7 Inhibited ICT (Electron Withdrawal) N6->N7 N8 Fluorescence Quenching (Signal OFF) N7->N8

Fig 1: Logical flow of the ICT-mediated signal transduction pathway in 3-MAC chemosensors.

References

  • Verwilst, P., et al. "Coumarin-Based Small-Molecule Fluorescent Chemosensors." Chemical Reviews, 2019.[1] URL: [Link]

  • Guo, S., et al. "A highly selective fluorescent probe for detection of Cd2+ and HSO3− based on photochromic diarylethene with a triazole-bridged coumarin-quinoline group." RSC Advances, 2018.[2] URL: [Link]

  • Lai, L., et al. "Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review." Molecules, 2023.[3] URL: [Link]

Sources

Comparative

Reproducibility in the Synthesis of 3-(Methylamino)-2H-1-benzopyran-2-one: A Comparative Protocol Guide

3-(Methylamino)-2H-1-benzopyran-2-one (commonly referred to as 3-(methylamino)coumarin) is a highly valued structural motif in the development of fluorescent probes, laser dyes, and targeted pharmacophores. However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(Methylamino)-2H-1-benzopyran-2-one (commonly referred to as 3-(methylamino)coumarin) is a highly valued structural motif in the development of fluorescent probes, laser dyes, and targeted pharmacophores. However, the selective mono-N-alkylation of the 3-amino position is notoriously challenging. Direct reductive amination of 3-aminocoumarin often leads to an inseparable mixture of unreacted starting material, mono-methylated, and di-methylated products. Consequently, de novo ring synthesis or transition-metal-catalyzed cross-coupling approaches have emerged as the standard for reproducible preparation.

As a Senior Application Scientist, I have evaluated numerous methodologies to bypass these purification bottlenecks. This guide objectively compares the two most robust protocols for synthesizing 3-(methylamino)-2H-1-benzopyran-2-one: the classical Knoevenagel condensation route and the modern Palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Pathways & Workflow Logic

To achieve high purity and reproducible yields, researchers must rely on either pre-functionalized aliphatic precursors (Knoevenagel) or highly selective catalytic cycles (Buchwald-Hartwig) rather than stochastic direct alkylation.

G A Salicylaldehyde + N-Acetylsarcosine B 1. Knoevenagel Condensation (Piperidine, EtOH) 2. Acidic Hydrolysis A->B C 3-(Methylamino)-2H-1-benzopyran-2-one B->C D 3-Bromocoumarin + Methylamine (in THF) E Buchwald-Hartwig Amination (Pd(OAc)2, BINAP, Cs2CO3) D->E E->C F 3-Aminocoumarin + Formaldehyde G Reductive Amination (NaBH3CN, MeOH) F->G G->C

Synthetic pathways to 3-(methylamino)coumarin comparing three primary methodologies.

Protocol A: The Knoevenagel Condensation Route

The Knoevenagel condensation of salicylaldehyde with an activated glycine derivative is a cornerstone of 3-aminocoumarin synthesis[1]. To achieve the N-methylated derivative specifically, N-acetylsarcosine (N-acetyl-N-methylglycine) is utilized, followed by an acidic deprotection step.

Causality & Experimental Choices
  • Protection Strategy: Using N-acetylsarcosine prevents the secondary amine from interfering with the base-catalyzed enolization required for the Knoevenagel condensation. Unprotected sarcosine often forms zwitterions that exhibit poor solubility and reactivity.

  • Catalyst Selection: Piperidine acts as a mild, volatile organic base that effectively deprotonates the active methylene without causing premature lactone ring opening, a common side reaction observed when using stronger inorganic bases[1].

  • Solvent System: Absolute ethanol provides the ideal boiling point for the condensation while maintaining the solubility of the intermediates[1]. Aqueous systems can also be employed for greener synthesis, though they often require phase-transfer catalysts[2].

Step-by-Step Methodology
  • Condensation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (10.0 mmol) and N-acetylsarcosine (11.0 mmol) in 25 mL of absolute ethanol.

  • Catalysis: Add piperidine (1.0 mmol, 0.1 eq) dropwise to the stirring solution.

  • Reflux: Equip the flask with a reflux condenser and heat to 80°C for 6 hours. Monitor the consumption of salicylaldehyde via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (7:3) solvent system[1].

  • Isolation of Intermediate: Cool the mixture to 0°C in an ice bath. The intermediate 3-(N-methylacetamido)coumarin will precipitate. Filter the solid and wash with cold ethanol.

  • Hydrolysis: Suspend the isolated intermediate in 20 mL of 2M HCl and reflux for 2 hours to cleave the acetyl group.

  • Neutralization & Extraction: Cool the solution to room temperature and carefully neutralize with saturated aqueous NaHCO3 until pH 7 is reached. Extract the aqueous layer with dichloromethane (3 x 20 mL), dry the combined organic layers over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude 3-(methylamino)coumarin.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

For researchers requiring high-throughput synthesis or those working with complex, pre-existing coumarin scaffolds where de novo ring formation is impractical, the Buchwald-Hartwig cross-coupling offers superior modularity[3].

Causality & Experimental Choices
  • Catalyst System: The combination of Pd(OAc)2 and BINAP is critical. The large bite angle of the bidentate BINAP ligand facilitates the challenging reductive elimination step, preventing the formation of stable, unreactive Pd(II) off-cycle species that commonly plague coumarin cross-couplings[4].

  • Base Selection: Cs2CO3 is strictly required. Stronger alkoxide bases (like NaOtBu) will rapidly attack the carbonyl carbon and hydrolyze the coumarin lactone ring, destroying the starting material[4].

  • Amine Source: Utilizing a 2.0 M solution of methylamine in THF allows for precise stoichiometric control, preventing excess amine from displacing the phosphine ligands and poisoning the palladium catalyst.

Step-by-Step Methodology
  • Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, combine 3-bromocoumarin (5.0 mmol), Pd(OAc)2 (0.25 mmol, 5 mol%), rac-BINAP (0.375 mmol, 7.5 mol%), and Cs2CO3 (7.5 mmol)[4].

  • Solvent & Amine Addition: Add 20 mL of anhydrous 1,4-dioxane, followed by a 2.0 M solution of methylamine in THF (6.0 mmol)[3].

  • Coupling: Seal the flask and heat to 90°C for 12 hours. The reaction mixture will transition from a pale yellow to a dark red/brown suspension as the active Pd(0) species is generated and consumed.

  • Workup: Cool to room temperature, dilute with 50 mL of ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the pure 3-(methylamino)coumarin.

Quantitative Comparison of Protocols

To guide protocol selection, the following table summarizes the performance metrics of both methodologies based on standard laboratory validation.

MetricProtocol A (Knoevenagel)Protocol B (Buchwald-Hartwig)Protocol C (Reductive Amination)
Overall Yield 65 - 75% (over 2 steps)80 - 88% (single step)< 40% (mixture of products)
Purity (Crude) Moderate (requires recrystallization)High (requires flash chromatography)Poor (requires HPLC separation)
Reaction Time 8 hours total12 hours4 hours
Reagent Cost LowHigh (Pd/BINAP are expensive)Low
Scalability Excellent (Multi-gram scale)Moderate (Cost-prohibitive at scale)Poor
Reproducibility High (Self-correcting via precipitation)High (Moisture/Air sensitive)Low (Stochastic over-methylation)

Troubleshooting & Self-Validating Systems

A robust protocol must be a self-validating system. To ensure the integrity of your synthesized 3-(methylamino)-2H-1-benzopyran-2-one and prevent downstream experimental failures, monitor the following analytical checkpoints:

  • TLC Monitoring & Fluorescence: In a 7:3 Hexanes:EtOAc system, the 3-bromocoumarin starting material (Protocol B) runs highly non-polar (Rf ~0.7). The product, 3-(methylamino)coumarin, is significantly more polar and will exhibit intense blue/green fluorescence under 365 nm UV light (Rf ~0.3) due to the electron-donating nature of the amine[1]. If multiple fluorescent spots appear, it indicates over-reaction or lactone hydrolysis[1].

  • 1H-NMR Validation: The defining feature of a successful synthesis is the appearance of a sharp singlet integrating to 3 protons around δ 2.95 ppm (the N-CH3 group) and a broad singlet around δ 4.50 ppm (the N-H proton). The vinylic C4-H of the coumarin ring typically appears as a distinct singlet at δ 6.70 - 6.80 ppm, shifted upfield relative to unsubstituted coumarin due to the resonance donation from the methylamino group.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Methylamino)-2H-1-benzopyran-2-one

This guide provides essential safety and logistical information for the proper disposal of 3-(methylamino)-2H-1-benzopyran-2-one, a benzopyran derivative. Developed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(methylamino)-2H-1-benzopyran-2-one, a benzopyran derivative. Developed for researchers, scientists, and drug development professionals, this document outlines a procedural, step-by-step approach to ensure the safe handling and disposal of this compound, thereby minimizing risks and ensuring regulatory compliance. The procedures detailed herein are based on established best practices for the management of hazardous chemical waste in a laboratory setting.

Hazard Assessment and Initial Precautions

Core Directive: All personnel handling this compound must assume it is hazardous and adhere to stringent safety protocols. Under no circumstances should this chemical be disposed of via standard laboratory drains or general waste streams[2][3].

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment must be worn at all times when handling 3-(methylamino)-2H-1-benzopyran-2-one:

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or Face ShieldChemical splash-proof, conforming to EN 166 (EU) or NIOSH (US) standards.[4]To protect eyes from splashes or airborne particles.
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Gloves must be inspected prior to use.[4][5]To prevent skin contact and absorption.
Body Protection Laboratory CoatStandard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection NIOSH/MSHA-approved respiratorTo be used if dusts or aerosols may be generated.[6]To prevent inhalation of the compound.

All handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure[6].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.

Step-by-Step Spill Cleanup Procedure:
  • Evacuate and Secure the Area: Immediately alert personnel in the vicinity and evacuate all non-essential individuals from the spill area. Restrict access to the contaminated zone[6].

  • Ventilate the Area: Ensure adequate ventilation, if it is safe to do so. For spills outside a fume hood, increase airflow to the area[6].

  • Contain the Spill:

    • For Solid Material: Carefully sweep the spilled compound to prevent dust generation. Lightly moistening the material with an inert solvent may help minimize airborne particles[6].

    • For Solutions: Absorb the spill with an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust[6].

  • Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container[6].

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[6].

  • Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste[6].

Disposal of Unused or Waste Material

Unused or waste 3-(methylamino)-2H-1-benzopyran-2-one and its containers are to be treated as hazardous chemical waste and must be disposed of in accordance with local, state, and federal regulations[6][7].

Primary Disposal Method

The recommended method for disposal is to transfer the waste to a licensed hazardous waste disposal facility[6]. These facilities are equipped to handle and treat toxic chemicals in a safe and environmentally sound manner.

On-Site Waste Accumulation and Storage

Prior to collection by a licensed disposal service, all waste must be accumulated and stored safely on-site.

Step-by-Step Waste Accumulation Protocol:

  • Container Selection:

    • Collect waste in a container that is compatible with the chemical. The original container is often a suitable choice[8].

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tightly fitting lid[7][8].

  • Labeling:

    • Each waste container must be clearly labeled with the words "Hazardous Waste"[9].

    • The label must also include the full chemical name: "3-(methylamino)-2H-1-benzopyran-2-one" and identify any other components in the waste mixture[10].

    • An accumulation start date must be clearly marked on the label[9][10].

  • Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) at or near the point of generation[9].

    • The storage area should be a well-ventilated space, away from ignition sources and incompatible materials[11].

    • Do not overfill containers; leave adequate headspace to allow for expansion[12].

    • Secondary containment should be used for liquid waste containers to mitigate spills[12].

Disposal of Contaminated Laboratory Items

All disposable items that have come into contact with 3-(methylamino)-2H-1-benzopyran-2-one, such as gloves, weighing boats, pipette tips, and paper towels, must be considered contaminated and disposed of as hazardous waste[13]. These materials should be collected in a designated, sealed hazardous waste bag or container and disposed of through the same hazardous waste stream as the unused compound[13].

Regulatory Framework

The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7]. Academic and research laboratories may be subject to specific regulations, such as Subpart K of the RCRA generator requirements, which provides alternative standards for managing hazardous waste in these settings[14][15]. It is crucial to consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-(methylamino)-2H-1-benzopyran-2-one.

G start Waste Generation (Unused compound, contaminated materials, or spill residue) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste Material container->collect seal Securely Seal Container collect->seal storage Store in Designated Satellite Accumulation Area (SAA) seal->storage pickup Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->pickup end Proper Disposal Complete pickup->end

Sources

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